Clomipramine Hydrochloride
Description
This compound is the hydrochloride salt form of clomipramine, a tertiary amine salt derivative of dibenzazepine. This compound is a tricyclic antidepressant that acts by reducing the re-uptake of norepinephrine and serotonin in the central nervous system, thereby enhancing the effects of these neurotransmitters. This drug also binds to alpha-adrenergic, histaminergic, and cholinergic receptors which are responsible for the many side effects seen with this agent.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and is indicated for obsessive-compulsive disorder and has 1 investigational indication. This drug has a black box warning from the FDA.
Clomipramine, the 3-chloro analog of imipramine, is a dibenzazepine-derivative tricyclic antidepressant (TCA). TCAs are structurally similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring. In non-depressed individuals, clomipramine does not affect mood or arousal, but may cause sedation. In depressed individuals, clomipramine exerts a positive effect on mood. TCAs are potent inhibitors of serotonin and norepinephrine reuptake. Tertiary amine TCAs, such as clomipramine, are more potent inhibitors of serotonin reuptake than secondary amine TCAs, such as nortriptyline and desipramine. TCAs also down-regulate cerebral cortical β -adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use. The antidepressant effects of TCAs are thought to be due to an overall increase in serotonergic neurotransmission. TCAs also block histamine-H1 receptors, α 1-adrenergic receptors and muscarinic receptors, which accounts for their sedative, hypotensive and anticholinergic effects (e.g. blurred vision, dry mouth, constipation, urinary retention), respectively. See toxicity section below for a complete listing of side effects. Clomipramine may be used to treat obsessive-compulsive disorder and disorders with an obsessive-compulsive component (e.g. depression, schizophrenia, Tourette's disorder). Unlabeled indications include panic disorder, chronic pain (e.g. central pain, idiopathic pain disorder, tension headache, diabetic peripheral neuropathy, neuropathic pain), cataplexy and associated narcolepsy, autistic disorder, trichotillomania, onchophagia, stuttering, premature ejaculation, and premenstrual syndrome. Clomipramine is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine.
See also: Clomipramine (has active moiety).
Properties
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMWMKZEIBHDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
303-49-1 (Parent) | |
| Record name | Clomipramine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3042633 | |
| Record name | Clomipramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-77-6 | |
| Record name | Clomipramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17321-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomipramine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomipramine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clomipramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clomipramine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOMIPRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LXW0L6GWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacological Profile of Clomipramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Clomipramine hydrochloride, a dibenzazepine-derivative tricyclic antidepressant (TCA), is a well-established therapeutic agent primarily indicated for the treatment of Obsessive-Compulsive Disorder (OCD).[1][2][3][4][5] Its clinical efficacy is rooted in a complex and multifaceted pharmacological profile, characterized by potent modulation of monoaminergic systems and interaction with a wide array of neurotransmitter receptors. This guide provides a detailed examination of its pharmacodynamics, pharmacokinetics, and the experimental methodologies used to characterize its activity.
Pharmacodynamics
The pharmacodynamic properties of clomipramine define its therapeutic effects and its side-effect profile. Its primary mechanism is the inhibition of neurotransmitter reuptake, but its broad receptor-binding profile is also clinically significant.
Mechanism of Action
Clomipramine is a potent, though not entirely selective, serotonin reuptake inhibitor (SRI).[6] By blocking the serotonin transporter (SERT), clomipramine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2][7] This action is presumed to be the primary driver of its efficacy in OCD.[7][8][9]
Clomipramine also inhibits the reuptake of norepinephrine (NE) by blocking the norepinephrine transporter (NET).[1][6][10] This dual action classifies it as a serotonin-norepinephrine reuptake inhibitor (SNRI).[11] Its active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake and a weaker inhibitor of serotonin reuptake compared to the parent compound.[1][12] This contributes to the overall pharmacological effect of the drug.[13]
The antidepressant effects are thought to be a result of the combined increase in both serotonergic and noradrenergic neurotransmission.[6][11] With chronic use, TCAs can also lead to the downregulation of cerebral cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors.[6]
Receptor Binding Profile
Beyond its effects on neurotransmitter reuptake, clomipramine is an antagonist at several other receptor sites.[11] This promiscuous binding activity is not central to its primary therapeutic effect but is largely responsible for its characteristic side-effect profile.[1][11]
-
Muscarinic Acetylcholine Receptors (M1-M5): Antagonism at these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[6][11]
-
Histamine H1 Receptors: Blockade of H1 receptors is responsible for the sedative and somnolent effects of clomipramine.[6][11]
-
α1-Adrenergic Receptors: Antagonism at these receptors can cause orthostatic hypotension and dizziness.[6][11]
-
Serotonin Receptors (5-HT2A, 5-HT2C, etc.): Clomipramine also shows affinity for various serotonin receptor subtypes.[11][12]
-
Dopamine Receptors (D1, D2, D3): It exhibits antagonist activity at dopamine receptors, although with more modest affinity.[11][12]
Quantitative Pharmacodynamic Data
The following table summarizes the binding affinities and inhibitory concentrations of clomipramine and its active metabolite for key molecular targets. Lower Ki and IC50 values indicate greater potency.
| Target | Ligand | Parameter | Value (nM) | Species |
| Serotonin Transporter (SERT) | Clomipramine | IC50 | 1.5[14] | Human |
| Norepinephrine Transporter (NET) | Desmethylclomipramine | Ki | 0.54 | Human |
| Dopamine Transporter (DAT) | Clomipramine | Ki | 2900 | Human |
| Histamine H1 Receptor | Clomipramine | Ki | 31 | Human |
| α1-Adrenergic Receptor | Clomipramine | Ki | 140 | Human |
| Muscarinic Acetylcholine Receptor | Clomipramine | Ki | 37 | Human |
| Dopamine D2 Receptor | Clomipramine | Ki | 56[15] | Human |
| Dopamine D3 Receptor | Clomipramine | Ki | 47[15] | Human |
| 5-HT2A Receptor | Clomipramine | Ki | 38[6] | Human |
Signaling Pathway Diagram
The diagram below illustrates the primary mechanism of action of clomipramine and its active metabolite, desmethylclomipramine, at a monoaminergic synapse.
Caption: Clomipramine's primary mechanism of action at the synapse.
Pharmacokinetics
The pharmacokinetic profile of clomipramine is characterized by good absorption, extensive metabolism, and a long elimination half-life, with significant interindividual variability.[6]
Absorption, Distribution, and Elimination
-
Absorption: Clomipramine is well absorbed from the gastrointestinal tract following oral administration.[6][13] However, it undergoes extensive first-pass metabolism, resulting in an oral bioavailability of approximately 50%.[6][13] Peak plasma concentrations (Tmax) are typically reached within 2 to 6 hours.[6][7]
-
Distribution: Clomipramine is highly lipophilic and has a large apparent volume of distribution, approximately 17 L/kg.[6] It is extensively bound to plasma proteins (97-98%), primarily albumin.[6] The drug distributes into the cerebrospinal fluid and the brain.[6]
-
Elimination: The average elimination half-life of clomipramine is about 32 hours, while its active metabolite, desmethylclomipramine, has a much longer half-life of approximately 69 hours.[2][6][7] Due to these long half-lives, steady-state concentrations are typically achieved in 1 to 2 weeks.[6] Metabolites are excreted in the urine (about 60%) and feces (about 30%).[7][16]
Metabolism
Clomipramine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[6][17]
-
N-demethylation: The primary metabolic pathway is N-demethylation to form the active metabolite, desmethylclomipramine. This process is catalyzed mainly by CYP2C19, CYP3A4, and CYP1A2.[6][12]
-
Hydroxylation: Both clomipramine and desmethylclomipramine undergo hydroxylation, a reaction catalyzed predominantly by CYP2D6, to form metabolites like 8-hydroxyclomipramine and 8-hydroxydesmethylclomipramine.[6][12] These hydroxylated metabolites are then conjugated with glucuronic acid before excretion.[12][13]
Genetic polymorphisms in CYP2D6 and CYP2C19 can lead to significant interindividual variations in plasma concentrations, affecting both efficacy and tolerability.[12][13]
Quantitative Pharmacokinetic Data
The table below summarizes key pharmacokinetic parameters for clomipramine.
| Parameter | Value |
| Bioavailability | ~50% (oral)[6] |
| Tmax (Peak Plasma Time) | 2 - 6 hours[6] |
| Plasma Protein Binding | 97 - 98%[6] |
| Volume of Distribution (Vd) | ~17 L/kg (range: 9-25 L/kg)[6] |
| Elimination Half-life (Clomipramine) | ~32 hours (range: 19-37 hours)[2][6][7] |
| Elimination Half-life (Desmethylclomipramine) | ~69 hours (range: 54-77 hours)[2][6][7] |
Metabolism Workflow Diagram
The following diagram outlines the major metabolic pathways of clomipramine.
Caption: Major metabolic pathways of this compound.
Experimental Protocols
Characterizing the pharmacological profile of compounds like clomipramine involves a variety of in vitro and in vivo assays. Below is a representative protocol for determining neurotransmitter reuptake inhibition.
Protocol: In Vitro Neurotransmitter Reuptake Inhibition Assay
This protocol describes a common method for measuring the potency of a compound to inhibit serotonin (5-HT) and norepinephrine (NE) reuptake using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
1. Cell Culture and Preparation:
-
HEK293 cells stably transfected with hSERT or hNET are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.
-
Cells are seeded into 96-well plates and grown to near confluency.
2. Assay Procedure:
-
On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer (KHB).
-
Cells are pre-incubated for 15-20 minutes with varying concentrations of the test compound (clomipramine) or a vehicle control.[18]
-
A mixture of a radiolabeled neurotransmitter (e.g., [3H]5-HT or [3H]NE) and a corresponding unlabeled neurotransmitter is added to each well to initiate the uptake reaction.[19][20] The final concentration of the radioligand should be near its Km value for the transporter.[19]
-
The plate is incubated for a defined period (e.g., 10-60 minutes) at 37°C to allow for neurotransmitter uptake.[19][20]
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., paroxetine for SERT, desipramine for NET).[20]
3. Termination and Measurement:
-
The uptake reaction is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radioligand.
-
Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
4. Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control (representing 100% uptake) and the non-specific uptake control (representing 0% specific uptake).
-
The data are fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.
Conclusion
This compound possesses a robust and complex pharmacological profile. Its primary therapeutic action is driven by potent inhibition of serotonin and norepinephrine reuptake, with its active metabolite, desmethylclomipramine, contributing significantly to its noradrenergic effects. Its broad-spectrum antagonism at muscarinic, histaminic, and adrenergic receptors, while not central to its efficacy, is critical for understanding its side-effect profile and for guiding clinical use. The pharmacokinetic properties, marked by extensive hepatic metabolism via the CYP450 system, underscore the potential for significant interindividual variability and drug-drug interactions. This detailed pharmacological understanding is essential for the rational use of clomipramine in clinical practice and for the development of novel therapeutics with improved selectivity and tolerability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C19H24Cl2N2 | CID 68539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clomipramine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clomipramine (Anafranil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. ClomiPRAMINE Monograph for Professionals - Drugs.com [drugs.com]
- 10. Clomipramine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Clomipramine - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. clomipramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. researchgate.net [researchgate.net]
- 17. openriver.winona.edu [openriver.winona.edu]
- 18. mdpi.com [mdpi.com]
- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Initial In-vitro Studies of Clomipramine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the foundational in-vitro research on Clomipramine Hydrochloride (CLOM). It details its mechanisms of action, effects on cellular pathways, and the experimental protocols used for its initial evaluation, with a focus on its applications beyond its primary antidepressant function, particularly in oncology.
Primary Mechanism of Action: Neurotransmitter Reuptake Inhibition
Clomipramine's principal and most well-documented in-vitro effect is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[1][2] As a tricyclic antidepressant (TCA), it blocks their respective transporters (SERT and NET), increasing the concentration of these neurotransmitters in the synaptic cleft.[1] In-vitro studies have quantified its high affinity, particularly for the serotonin transporter.
Quantitative Data: Transporter Inhibition
| Target | Metric | Value | Reference |
| Serotonin Transporter (SERT) | IC50 | 1.5 nM | [3] |
| Serotonin Transporter (SERT) | Occupancy (80%) | 1.42 ng/mL | [4] |
| Norepinephrine Transporter (NET) | 50% Occupancy (in vivo) | 25 ng/mL | [4] |
Antineoplastic Activity: Induction of Apoptosis
A significant body of in-vitro research has focused on the pro-apoptotic effects of clomipramine, particularly in malignant glioma cells.[5][6] Studies show that clomipramine selectively induces mitochondrially-mediated apoptosis in neoplastic glial cells while leaving normal brain cells largely unaffected.[5][7][8]
Signaling Pathway: Mitochondrially-Mediated Apoptosis
Clomipramine's pro-apoptotic mechanism in cancer cells is initiated at the mitochondria.[6][9] The drug induces an increase in reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential.[9] This disruption triggers the release of cytochrome c and subsequent activation of caspases, culminating in programmed cell death.[9]
Caption: Clomipramine targets mitochondria, initiating a cascade leading to apoptosis.
Quantitative Data: Apoptosis in Malignant Glioma Cells
| Cell Line / Culture | Clomipramine Concentration | Incubation Time | Result | Reference |
| Established Glioma Lines | ≥ 60 µM | Up to 6 hours | Significant percentage of apoptotic cells | [5][8] |
| Early Passage Cultures | Up to 100 µM | 6 hours | Higher apoptotic threshold than established lines | [5][8] |
| Normal Human Astrocytes | Up to 100 µM | 6 hours | No significant cell death observed | [5] |
Experimental Protocol: Annexin-V Apoptosis Assay
This protocol outlines the methodology used to quantify apoptosis in cell cultures treated with this compound via flow cytometry.[7][8]
-
Cell Culture: Grow malignant glioma cells to 90% confluence in 25 cm³ flasks.
-
Treatment: Incubate cells with varying concentrations of this compound (e.g., 20 µM to 100 µM) for a specified period (e.g., up to 6 hours). Include a negative control (no drug) and a positive control (e.g., 1 µM staurosporine).[7]
-
Cell Harvesting: Harvest all cells, including those in the media, to ensure the entire cell population is analyzed. Use a non-enzymatic dissociation solution like TrypLE Express.[7]
-
Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., BD FACSCalibur). Annexin-V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (necrosis or late apoptosis).[7]
Caption: Experimental workflow for detecting apoptosis using Annexin-V staining.
Modulation of Autophagy
In-vitro studies reveal that clomipramine can also modulate autophagy, an essential cellular process for degrading and recycling cellular components. Evidence suggests that clomipramine inhibits autophagic flux in various cell types, including primary neurons and cancer cells.[10][11] This inhibition can sensitize cancer cells to other chemotherapeutic agents.[12]
Mechanism: Inhibition of Autophagic Flux
Clomipramine treatment leads to an accumulation of autophagic markers like LC3-II and the substrate p62, indicating a blockade in the degradation phase of autophagy—specifically, the fusion of autophagosomes with lysosomes to form autolysosomes.[10][12][13]
Caption: Clomipramine inhibits the fusion of autophagosomes with lysosomes.
Quantitative Data: Autophagy Inhibition in Neurons
| Cell Type | Clomipramine Concentration | Incubation Time | Observed Effect | Reference |
| Primary Cortical Neurons | 5 µM | 24 hours | Inhibition of autophagic flux | [14] |
| Primary Cortical Neurons | 1 µM and 5 µM | 12, 24, 48 hours | Increased levels of LC3-II and p62 | [14] |
Experimental Protocol: Western Blot for Autophagy Markers
This protocol is a standard method to assess autophagic flux by measuring the levels of key protein markers.
-
Cell Lysis: After treatment with clomipramine, lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 12-15% acrylamide).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3 and p62 overnight at 4°C.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band density and normalize to a loading control like β-Actin. An increase in both LC3-II and p62 suggests autophagic flux inhibition.[14]
Metabolic Pathways In-Vitro
Understanding the metabolism of clomipramine is critical for interpreting in-vitro results. In-vitro studies using human liver microsomes have identified the key cytochrome P450 (CYP) enzymes responsible for its biotransformation.[15][16] The primary metabolic pathways are N-demethylation to its active metabolite, desmethylclomipramine, and subsequent hydroxylation.[15][16]
Clomipramine Biotransformation
Caption: Key CYP450 enzymes involved in clomipramine's metabolic pathways.
Key Metabolizing Enzymes
| Metabolic Step | Enzyme(s) | Role | Reference |
| N-demethylation | CYP3A4, CYP2C19, CYP1A2 | Conversion to desmethylclomipramine | [15][16] |
| 8-hydroxylation | CYP2D6 | Hydroxylation of both clomipramine and desmethylclomipramine | [15][16] |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. psychotropical.com [psychotropical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. radioloncol.com [radioloncol.com]
- 8. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The tricyclic antidepressant clomipramine inhibits neuronal autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. The biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Determination of Clomipramine Hydrochloride in Human Plasma using HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clomipramine is a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder, panic disorder, and major depressive disorder. The therapeutic drug monitoring of clomipramine and its active metabolite, desmethylclomipramine, in plasma is crucial for optimizing dosage regimens and ensuring patient safety and efficacy. This document provides detailed protocols for the quantitative analysis of clomipramine in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described herein cover various sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by chromatographic separation and analysis. Method validation is discussed in accordance with ICH and FDA guidelines.
Sample Preparation Methodologies
The choice of sample preparation technique is critical for removing interfering substances from the plasma matrix and concentrating the analyte of interest. Below are detailed protocols for three commonly used methods for the extraction of clomipramine from plasma.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up. While a specific validated protocol for clomipramine was not detailed in the reviewed literature, a general procedure can be adapted.
Protocol:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and inject a portion (e.g., 20 µL) into the HPLC system.
Note: This method is fast but may result in a less clean extract compared to LLE or SPE, potentially leading to matrix effects and reduced column longevity. Method validation is essential before its application in regulated bioanalysis.
Liquid-Liquid Extraction (LLE)
LLE is a robust technique that provides a cleaner sample extract than PPT. A validated LLE method for clomipramine has been reported and is detailed below.[1][2]
Protocol:
-
To 1 mL of plasma sample in a glass tube, add a known amount of an appropriate internal standard (e.g., cisapride).[1]
-
Add 0.5 mL of 1 M NaOH to basify the sample.
-
Add 5 mL of an extraction solvent mixture, such as n-heptane:isoamyl alcohol (95:5 v/v).[1][2]
-
Vortex the mixture for 2 minutes to facilitate the transfer of clomipramine into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
For back-extraction, add 200 µL of 0.3% orthophosphoric acid to the organic extract and vortex for 1 minute.[1][2]
-
Centrifuge at 3000 x g for 5 minutes.
-
Collect the lower aqueous layer and inject a 100 µL aliquot into the HPLC system.[1]
Solid-Phase Extraction (SPE)
SPE offers high selectivity and can produce very clean extracts, making it suitable for sensitive analyses. A validated SPE method for clomipramine is described below.[3]
Protocol:
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.
-
To 1 mL of plasma sample, add an internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the clomipramine and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a 50 µL aliquot into the HPLC system.
HPLC Chromatographic Conditions
The following tables summarize the HPLC conditions for the analysis of clomipramine in plasma.
Table 1: HPLC System and Column Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Column Temperature | 30°C |
| Autosampler Temperature | 4°C |
| Injection Volume | 20 - 100 µL |
Table 2: Mobile Phase and Detection Parameters
| Parameter | Condition 1[1] | Condition 2[3] |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) with 0.1% Formic Acid | Acetonitrile:10 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 252 nm | 214 nm |
| Run Time | 15 minutes | 12 minutes |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines. The key validation parameters and their typical acceptance criteria are summarized below.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analyte and internal standard from endogenous matrix components. | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. The interference should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between the instrument response and the analyte concentration over a defined range. | At least six non-zero calibration standards. The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy & Precision | To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter (precision). | Determined using Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high). For accuracy, the mean concentration should be within ±15% of the nominal value. For precision, the coefficient of variation (CV) should not exceed 15%. |
| Recovery | To determine the extraction efficiency of the analytical method. | The recovery of the analyte should be consistent, precise, and reproducible. It is calculated by comparing the peak areas of extracted samples to those of unextracted standards. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). | LOD is typically determined as a signal-to-noise ratio of 3:1. LOQ is the lowest concentration on the calibration curve that can be quantified with a precision of ≤ 20% CV and an accuracy of ±20%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte stability should be demonstrated for freeze-thaw cycles, short-term (bench-top), and long-term storage. The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Experimental Workflows
The following diagrams illustrate the logical flow of the sample preparation and HPLC analysis processes.
References
- 1. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Clomipramine Hydrochloride's Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the cytotoxic effects of clomipramine hydrochloride on cancer cells. Detailed protocols for key cell-based assays are provided, along with data presentation tables and diagrams of the underlying signaling pathways.
Introduction
This compound, a tricyclic antidepressant, has demonstrated potent cytotoxic activity against various cancer cell lines. Its repositioning as a potential anti-cancer therapeutic has garnered significant interest. These notes outline the methodologies to assess its cytotoxic and apoptotic effects, providing researchers with the tools to explore its efficacy and mechanism of action in a laboratory setting. The primary mechanism of clomipramine-induced cytotoxicity involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often accompanied by cell cycle arrest.
Key Cell-Based Assays for Cytotoxicity Assessment
A multi-faceted approach employing a suite of cell-based assays is recommended to comprehensively evaluate the cytotoxic profile of this compound.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product.
b) Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity is indicative of compromised cell membrane integrity and cell death.
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
b) Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3, provides a direct assessment of apoptosis induction.
Cell Cycle Analysis
Flow cytometry analysis of cellular DNA content using a fluorescent dye like propidium iodide allows for the determination of the cell cycle distribution. Clomipramine has been shown to induce cell cycle arrest, and this assay can quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value (µM) at 24h |
| Glioblastoma (various early passage lines) | Glioblastoma | 22 - 60[1] |
| HL-60 | Human Acute Myeloid Leukemia | 35[2] |
| HCT116 | Colon Cancer | 1.81 |
| MCF-7 | Breast Cancer | 2.05 |
| MDA-MB-231 | Breast Cancer | 1.87 |
| A549 | Non-Small Cell Lung Cancer | 16.11 |
Table 2: Dose-Response of this compound on Apoptosis in Glioblastoma Cell Lines (6-hour treatment)
This table summarizes the percentage of apoptotic cells in different glioblastoma cell lines after a 6-hour treatment with varying concentrations of this compound.[1]
| Cell Line | 20 µM (%) | 40 µM (%) | 60 µM (%) | 80 µM (%) | 100 µM (%) |
| SNB-19 | 1.87 | 1.95 | 23.27 | 27.13 | 49.16 |
| DK-MG | 1.25 | 3.67 | 4.84 | 5.89 | 11.03 |
| UPAB | 2.35 | 2.84 | 3.86 | 3.00 | 3.91 |
| UPMC | 9.96 | 11.67 | 14.26 | 14.22 | 10.97 |
| UPJM | 1.01 | - | - | 12.32 | 10.73 |
| CC-2565 (Normal Human Astrocytes) | 0.29 | 3.62 | 2.86 | 0.23 | 0.36 |
Data extracted from a study by Parker & Pilkington (2006)[1]. Note that some data points were not available.
Table 3: Effect of this compound on Cell Cycle Distribution
Clomipramine has been shown to induce G2/M phase cell cycle arrest in glioblastoma cells.[1] The following table is a representative example of how to present cell cycle analysis data.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60 | 25 | 15 |
| Clomipramine (IC50 concentration) | 30 | 10 | 60 |
Note: The data in this table is illustrative and will vary depending on the cell line and experimental conditions.
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the drug).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release).
Annexin V/PI Staining Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay Protocol
-
Cell Lysate Preparation: Following treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assays).
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Cell Cycle Analysis Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use software to model the cell cycle distribution and determine the percentage of cells in each phase.
Signaling Pathways and Experimental Workflows
Diagram 1: Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating clomipramine cytotoxicity.
Diagram 2: Signaling Pathway of Clomipramine-Induced Apoptosis
Caption: Clomipramine-induced apoptotic signaling pathways.
References
Application Note: Quantitative Analysis of Clomipramine Hydrochloride and its Metabolites by LC-MS/MS
Abstract
This application note presents a detailed and validated method for the simultaneous quantitative analysis of Clomipramine Hydrochloride and its primary active metabolite, N-desmethylclomipramine, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is highly selective and sensitive, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The method utilizes solid-phase extraction for sample clean-up and deuterated internal standards for accurate quantification. All quantitative data, including linearity, precision, accuracy, and recovery, are summarized, and a detailed experimental protocol is provided.
Introduction
Clomipramine is a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder, major depressive disorder, and panic disorder. Therapeutic drug monitoring of clomipramine and its active metabolite, N-desmethylclomipramine, is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of adverse effects. LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, specificity, and speed.[1][2] This application note provides a comprehensive protocol for the robust and reliable quantification of clomipramine and N-desmethylclomipramine in human plasma.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
N-desmethylclomipramine (Reference Standard)
-
Clomipramine-d3 (Internal Standard)
-
N-desmethylclomipramine-d3 (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ammonium Acetate
-
Formic Acid
-
Water (LC-MS Grade)
-
Human Plasma (Drug-free)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Cation Exchange)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Sample Concentrator/Evaporator
-
Pipettes and general laboratory glassware
Experimental Workflow
Caption: Experimental workflow from sample preparation to data analysis.
Sample Preparation Protocol
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To 500 µL of plasma, add 25 µL of the internal standard working solution (containing Clomipramine-d3 and N-desmethylclomipramine-d3). Vortex for 30 seconds.
-
Protein Precipitation (Optional): Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for SPE.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex and transfer to an autosampler vial for analysis.[3]
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v)[4][5] |
| Flow Rate | 0.7 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C[6] |
| Gas Flow | 10 L/min[6] |
| Nebulizer Pressure | 50 psi[6] |
| Capillary Voltage | 4000 V[6] |
MRM Transitions
| Analyte | Q1 (m/z) | Q3 (m/z) |
| Clomipramine | 315.2 | 86.2[4][5] |
| N-desmethylclomipramine | 301.1 | 72.1[4][5] |
| Clomipramine-d3 | 318.1 | 89.3[4][5] |
| N-desmethylclomipramine-d3 | 304.2 | 75.2[4][5] |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of clomipramine and N-desmethylclomipramine in human plasma.
Linearity
The method was linear over the concentration range of 0.500 to 200.000 ng/mL for both clomipramine and N-desmethylclomipramine.[4][5] The coefficient of determination (r²) for the calibration curves was consistently >0.995.
Table 1: Linearity of Clomipramine and N-desmethylclomipramine
| Analyte | Calibration Range (ng/mL) | r² |
| Clomipramine | 0.500 - 200.000 | >0.995 |
| N-desmethylclomipramine | 0.500 - 200.000 | >0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results are summarized in Table 2.
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Clomipramine | Low | < 6.0% | < 6.5% | ± 5% |
| Medium | < 5.0% | < 5.5% | ± 5% | |
| High | < 4.0% | < 4.5% | ± 5% | |
| N-desmethylclomipramine | Low | < 6.5% | < 7.0% | ± 6% |
| Medium | < 5.5% | < 6.0% | ± 6% | |
| High | < 4.5% | < 5.0% | ± 6% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed for both analytes. The results indicate high and consistent recovery with minimal matrix effects.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Clomipramine | > 85% | < 15% |
| N-desmethylclomipramine | > 80% | < 15% |
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the simultaneous quantification of clomipramine and its active metabolite, N-desmethylclomipramine, in human plasma. The method has been validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for routine therapeutic drug monitoring and clinical research applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Validation for the Quantification of Clomipramine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Clomipramine Hydrochloride in pharmaceutical formulations. The described method is simple, precise, and accurate, making it suitable for routine quality control and stability studies. The validation has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and integrity of the analytical results.[1][2]
Chromatographic Conditions
A summary of the instrumental parameters for the HPLC analysis is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatography system with UV/VIS or PDA detector |
| Column | Inertsil ODS 3V (250 x 4.6 mm, 5µm) or equivalent C18 column[1][2] |
| Mobile Phase | Acetonitrile and pH 3.2 Buffer Solution (50:50 v/v)[1][2] |
| Flow Rate | 1.2 mL/min[1][2] |
| Injection Volume | 20 µL[3] |
| Detector Wavelength | 254 nm[1][2][4][5] |
| Column Temperature | Ambient or controlled at 30°C[4] |
| Diluent | Methanol[1][2] |
Experimental Protocols
Preparation of Solutions
a. Buffer Solution (pH 3.2): Prepare a buffer solution and adjust the pH to 3.2 using a suitable acid, such as phosphoric acid.[1][2]
b. Mobile Phase Preparation: Mix the prepared pH 3.2 buffer solution and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.[1][2]
c. Standard Stock Solution Preparation: Accurately weigh and transfer about 32 mg of this compound working standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent (methanol) and sonicate to dissolve. Dilute to the mark with the diluent to obtain a standard stock solution.[2]
d. Working Standard Solution Preparation: From the standard stock solution, prepare working standard solutions of desired concentrations by diluting with the diluent.
e. Sample Solution Preparation (from Capsules): Take the contents of not less than 20 capsules and determine the average weight.[4] Weigh a quantity of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask. Add a portion of the diluent, sonicate for approximately 10-30 minutes to ensure complete dissolution, and then dilute to the mark with the diluent.[2][4] Centrifuge a portion of this solution to obtain a clear supernatant before injection.[4]
Method Validation Protocol
The analytical method is validated according to ICH Q2(R1) guidelines for the following parameters:
a. System Suitability: To verify the performance of the HPLC system, system suitability parameters are measured. Inject the standard solution multiple times and evaluate the parameters listed in Table 2.[2]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Areas | ≤ 2.0% |
b. Specificity (Forced Degradation): Specificity is assessed by conducting forced degradation studies to ensure that the method can accurately measure the analyte in the presence of its degradation products.[1][2] The drug is subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation.[2][3]
-
Acid Degradation: Treat the drug solution with 5M Hydrochloric acid at 80°C.[3]
-
Base Degradation: Treat the drug solution with 2M Sodium Hydroxide at 80°C.[3]
-
Oxidative Degradation: Treat the drug solution with 3% Hydrogen Peroxide.[3]
-
Photochemical Degradation: Expose the drug solution to direct sunlight.[3]
c. Linearity: The linearity of the method is determined by analyzing a series of at least five concentrations of the standard solution over a specified range (e.g., 4-200 µg/mL).[1][2] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.
d. Accuracy (Recovery): The accuracy of the method is evaluated by performing recovery studies at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[2] The percentage recovery of the analyte is calculated.
e. Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision: Analyze the same sample on different days, by different analysts, or with different equipment. The %RSD for the results is calculated.
f. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
g. Robustness: The robustness of the method is evaluated by intentionally varying chromatographic parameters such as the flow rate, mobile phase composition, and column temperature and observing the effect on the results.[2]
Data Presentation
Table 3: Summary of Validation Parameters
| Validation Parameter | Typical Results | Acceptance Criteria |
| Linearity Range | 4-200 µg/mL[1][2] | Correlation Coefficient (r²) ≥ 0.999[1][2] |
| Accuracy (% Recovery) | 98.9–99.5%[1][2] | 98.0 - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 2.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| LOD | To be determined | - |
| LOQ | To be determined | - |
| Specificity | No interference from degradants or placebo[1][2] | Peak purity of the analyte should pass |
Visualizations
HPLC Validation Workflow
Caption: Workflow for HPLC Method Validation.
Logical Relationship of Validation Parameters
References
Synthesis and purification techniques for research-grade Clomipramine Hydrochloride
Application Notes and Protocols for Research-Grade Clomipramine Hydrochloride
Introduction
This compound is a tricyclic antidepressant (TCA) belonging to the dibenzazepine class of compounds.[1] It is widely used in the treatment of obsessive-compulsive disorder (OCD), major depressive disorder, panic disorder, and chronic pain.[2] Its primary mechanism of action involves the potent inhibition of serotonin and norepinephrine reuptake in the central nervous system, leading to enhanced neurotransmitter effects.[2][3] For research purposes, the synthesis and purification of high-purity this compound are crucial to ensure the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the synthesis, purification, and characterization of research-grade this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from iminodibenzyl or its derivatives. A common route involves the formation of key intermediates, followed by alkylation and subsequent salt formation. The following protocol is a representative method adapted from established synthetic routes.[4][5][6]
Experimental Protocol: Synthesis
A widely utilized synthetic pathway involves a three-step process starting from 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine.
Step 1: N-Alkylation of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine in a suitable inert solvent such as toluene.
-
Add a strong base, such as sodium hydride (NaH) or potassium hydroxide, to the solution to deprotonate the secondary amine.
-
Add 1-bromo-3-(dimethylamino)propane or a similar alkylating agent to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess base with water and perform a liquid-liquid extraction using an organic solvent (e.g., toluene or diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude clomipramine free base as an oily substance.[4]
Step 2: Formation of this compound
-
Dissolve the crude clomipramine free base obtained in the previous step in a suitable solvent, such as acetone or isopropanol.[4]
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) dropwise to the stirred solution until the pH reaches 2-3.[4]
-
The this compound salt will precipitate out of the solution.
-
Continue stirring for a period to ensure complete precipitation.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold solvent (e.g., acetone or diethyl ether) to remove impurities.
-
Dry the crude this compound product under vacuum to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of crude this compound.
Purification of Research-Grade this compound
To achieve the high purity required for research applications (typically ≥98%), the crude this compound must undergo purification. Recrystallization is the most common and effective method.[4]
Experimental Protocol: Purification by Recrystallization
-
Transfer the crude this compound into a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent or solvent mixture to the flask. Common solvents include acetone, ethanol, or a mixture of acetone and diethyl ether.[4]
-
Heat the mixture gently with stirring until the solid is completely dissolved.
-
Add a small amount of activated carbon (approximately 1-5% by weight of the crude product) to the hot solution for decolorization.[7]
-
Maintain the solution at a gentle reflux for 15-30 minutes.
-
Perform a hot filtration using fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature to induce crystallization.
-
For maximum yield, the flask can be further cooled in an ice bath or refrigerator (-10 to 0°C) for several hours.[4]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small volume of cold recrystallization solvent.
-
Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved. The expected melting point is between 192-196°C.[8]
Purification Workflow Diagram
Caption: Recrystallization workflow for purifying this compound.
Characterization and Quality Control
The identity, purity, and quality of the synthesized this compound should be confirmed using various analytical techniques.
| Parameter | Method | Expected Results / Specifications |
| Appearance | Visual Inspection | White to pale yellow crystalline powder.[8] |
| Solubility | Solubilization Test | Very soluble in water and chloroform; soluble in ethanol; slightly soluble in acetone.[8] |
| Identity | FTIR Spectroscopy | The spectrum should match that of a reference standard, showing characteristic peaks for the functional groups present. |
| Identity | UV-Vis Spectrophotometry | The absorption spectrum in 0.1 M HCl should exhibit maxima at specific wavelengths, consistent with a reference spectrum.[8] The maximum wavelength (λmax) is often cited around 252 nm.[9] |
| Purity | HPLC (High-Performance Liquid Chromatography) | Purity should be ≥98%. A stability-indicating method can be used to separate the drug from potential degradation products.[9] |
| Melting Point | Melting Point Apparatus | 192 - 196°C.[8] Note: Different polymorphic forms may have different melting points.[10] |
| Residual Solvents | Gas Chromatography (GC) | Should be within acceptable limits as per pharmacopeial standards. |
| Loss on Drying | Gravimetric Analysis | Not more than 0.5% (e.g., drying at 105°C for 3 hours).[8] |
Representative HPLC Conditions for Purity Analysis [9]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2.5) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 252 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Mechanism of Action and Signaling Pathway
Clomipramine exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] As a tertiary amine TCA, it is a more potent inhibitor of the serotonin transporter (SERT) than the norepinephrine transporter (NET).[1] Its active metabolite, desmethylclomipramine, is a more potent inhibitor of NET.[11] This dual inhibition increases the concentration of these neurotransmitters in the synapse, enhancing serotonergic and noradrenergic signaling.[3] Additionally, clomipramine acts as an antagonist at several other receptors, including muscarinic M1, histamine H1, and α1-adrenergic receptors, which contributes to its side effect profile (e.g., sedation, dry mouth, orthostatic hypotension).[1][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Clomipramine - Wikipedia [en.wikipedia.org]
- 4. CN111892538B - High-purity this compound and preparation method thereof - Google Patents [patents.google.com]
- 5. CN104876870B - A kind of synthetic method of this compound intermediate - Google Patents [patents.google.com]
- 6. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]
- 7. CN112457254A - Crystal form of this compound and preparation method - Google Patents [patents.google.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. jopcr.com [jopcr.com]
- 11. This compound | C19H24Cl2N2 | CID 68539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Clomipramine Hydrochloride Degradation
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the degradation of Clomipramine Hydrochloride in experimental setups.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound is susceptible to degradation under several conditions. The most common causes include:
-
pH Extremes: The drug degrades considerably in both acidic and alkaline environments.[1]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[1] In some cases, metal ion contaminants can catalyze oxidative degradation.[2]
-
Photodegradation: Exposure to light, particularly sunlight or UV radiation, can cause substantial degradation.[1][3][4]
-
Elevated Temperatures: While generally stable in its solid state, prolonged exposure to high temperatures in solution can contribute to degradation.[1][2]
Q2: I'm observing unexpected peaks in my HPLC chromatogram. What could they be?
A2: Unexpected peaks are likely degradation products of clomipramine. Common degradation products identified under various stress conditions include:
-
Photodegradation Products: Imipramine, HO-imipramine, desmethyl-clomipramine, and HO-imipramine-N-oxide are known photodegradation products. Clomipramine-N-oxide has also been identified.[4]
-
Metabolic Products: While typically formed in vivo, it's helpful to be aware of metabolites as they can be potential degradants. Major metabolites include desmethylclomipramine, 8-hydroxyclomipramine, and 2-hydroxyclomipramine.[5][6]
-
Oxidative Degradation Products: Oxidation can lead to the formation of clomipramine-5-N-oxide.[7]
Q3: How can I prevent the degradation of my this compound stock solutions?
A3: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of your solutions within a stable range. Clomipramine is more stable in neutral conditions.[1] For analytical purposes, a slightly acidic mobile phase (e.g., pH 2.5-3.8) is often used to ensure good peak shape in HPLC.[1][8]
-
Protection from Light: Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Use of Antioxidants: For formulations, the inclusion of antioxidants may be considered to prevent oxidative degradation.
-
Temperature Control: Store stock solutions at recommended temperatures, typically refrigerated or frozen, to slow down potential degradation reactions. While the solid form is reasonably stable, solutions are more susceptible to temperature effects.[1]
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to avoid degradation over time.
Q4: What are the recommended storage conditions for this compound?
A4: For the solid form (API), store in a well-closed container, protected from light, at room temperature. For solutions, it is best to store them protected from light at 2-8°C for short-term use. For long-term storage, freezing the solution may be appropriate, but freeze-thaw cycles should be avoided.
Troubleshooting Guides
Issue 1: Significant Loss of Parent Compound in HPLC Analysis
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| pH-induced Hydrolysis | 1. Verify the pH of your sample and mobile phase. Clomipramine degrades in strong acidic and alkaline conditions.[1] 2. Adjust the pH to a more neutral range if your experimental conditions allow. For HPLC, a mobile phase with a pH of 2.5 has been shown to be effective for separation of degradation products.[1] |
| Oxidative Degradation | 1. Ensure all solvents and reagents are free from peroxides. 2. De-gas your mobile phase to remove dissolved oxygen. 3. If your sample preparation involves potential oxidants, consider using an antioxidant or working under an inert atmosphere (e.g., nitrogen). |
| Photodegradation | 1. Protect your samples from light at all stages of the experiment, from preparation to analysis. Use amber glassware or light-blocking containers. 2. Minimize the exposure of the sample in the autosampler. |
| Adsorption to Container | 1. Clomipramine can be adsorbed onto certain surfaces. Consider using silanized glassware or polypropylene containers. |
Issue 2: Poor Peak Shape or Tailing in HPLC Chromatogram
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | 1. The pKa of clomipramine is approximately 9.5.[7] For good peak shape in reverse-phase HPLC, the mobile phase pH should be at least 2 pH units below the pKa. A pH of 2.5 to 3.8 is commonly used.[1][8] |
| Secondary Interactions with Column | 1. The amine group in clomipramine can interact with residual silanols on the silica backbone of the column. 2. Add a competing amine, such as triethylamine, to the mobile phase at a low concentration (e.g., 0.1%). |
| Column Overload | 1. Dilute your sample and reinject. 2. Ensure the injection volume is appropriate for your column dimensions. |
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions as reported in the literature.
| Stress Condition | Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 5M Hydrochloric Acid at 80°C | Considerable degradation | [1] |
| Alkaline Hydrolysis | 1M Sodium Hydroxide at 80°C for 12 hours | No degradation observed | [9] |
| Oxidative Degradation | 3% Hydrogen Peroxide for 5 minutes | ~45% | [1] |
| Oxidative Degradation | 3% Hydrogen Peroxide for 30 minutes at room temperature | Complete degradation | [1] |
| Photodegradation | Exposure to sunlight for 15 minutes (in methanol) | ~25-30% | [1] |
| Neutral Hydrolysis | Boiling in water at 80°C for 12 hours | Stable | [1] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for performing forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the solution at 80°C for a specified time (e.g., 2 hours). Neutralize the solution with 1N NaOH before analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat the solution at 80°C for a specified time (e.g., 12 hours). Neutralize the solution with 1N HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 30 minutes).
-
Photodegradation: Expose an aliquot of the stock solution in a clear container to direct sunlight or a photostability chamber for a specified duration. A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following is an example of an HPLC method that can be used to separate this compound from its degradation products.[1]
-
Column: RESTEX Allure C18 (150 x 4.6mm, 5µm)
-
Mobile Phase: Acetonitrile: Phosphate buffer (pH 2.5)
-
Flow Rate: 1 mL/min
-
Detection: UV at 252 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Degradation pathways of Clomipramine HCl.
Caption: Troubleshooting workflow for degradation.
Caption: Forced degradation experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and identification of the photodegradation products of the photosensitizing antidepressant drug clomipramine. Phototoxicity studies on erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C19H24Cl2N2 | CID 68539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 9. researchgate.net [researchgate.net]
Optimizing Clomipramine Hydrochloride dosage for animal studies to minimize side effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Clomipramine Hydrochloride in animal studies. The following information is intended to help optimize dosage while minimizing side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tricyclic antidepressant (TCA).[1][2] Its primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1][3][4] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), clomipramine increases the concentration of these neurotransmitters in the brain, which is believed to be the basis for its therapeutic effects.[1][3] It has a higher affinity for SERT compared to NET.[3]
Q2: What are the common routes of administration for animal studies?
A2: In animal studies, clomipramine is most commonly administered orally (p.o.) or via intraperitoneal (i.p.) injection.[5][6] Oral administration can be done via gavage or, in some cases, by mixing the compound with food or water.[2] For companion animals like dogs and cats, it is typically given as a tablet or capsule, which can be given with a small amount of food to reduce nausea.[7]
Q3: How long does it take for Clomipramine to reach a steady state?
A3: The time to reach steady-state plasma concentrations can vary between species. In dogs, a steady state is generally reached within 4 days of repeated dosing. In humans, it may take 1 to 2 weeks.[8] It is important to consider this lead-in time when designing experiments that require stable drug levels.
Q4: Are there any critical drug interactions to be aware of?
A4: Yes, clomipramine should not be used with monoamine oxidase inhibitors (MAOIs) as this can lead to serotonin syndrome, a potentially life-threatening condition.[4][9] Caution is also advised when co-administering with other CNS depressants, as their effects may be exaggerated.[4] Drugs that inhibit the cytochrome P450 enzymes, particularly CYP2D6, can increase plasma concentrations of clomipramine, potentially leading to increased side effects.[1][10]
Q5: How should this compound be stored?
A5: Clomipramine tablets and capsules should be stored at room temperature in a dry place, protected from light.[2]
Troubleshooting Guides
Managing Common Side Effects
| Observed Side Effect | Potential Cause | Troubleshooting/Mitigation Strategy |
| Sedation/Lethargy | Dose is too high; rapid dose escalation. | Start with a lower initial dose and titrate upwards gradually.[9] If sedation persists, consider reducing the dose. For some studies, dosing at the beginning of the animal's dark/inactive cycle may be appropriate. |
| Gastrointestinal Issues (Vomiting, Diarrhea, Reduced Appetite) | Direct irritation of the GI tract; anticholinergic effects. | Administer with a small amount of food to reduce GI upset.[7] Ensure animals have free access to fresh water.[7] If appetite is significantly reduced, monitor body weight and consider a dose reduction. |
| Anticholinergic Effects (Dry Mouth, Urinary Retention, Constipation) | Blockade of muscarinic acetylcholine receptors.[3][4] | Ensure constant access to water. Monitor for signs of urinary difficulty or reduced fecal output. If constipation is an issue in longer studies, increasing dietary fiber might be helpful.[4] |
| Cardiovascular Effects (Arrhythmias, Tachycardia) | Blockade of adrenergic and other receptors. | Use with caution in animals with pre-existing cardiovascular conditions.[11] Consider baseline and periodic electrocardiogram (ECG) monitoring for long-term studies, especially at higher doses.[7] |
| Seizures | Lowering of the seizure threshold. | Use with caution in animals with a history of seizures.[4] Avoid co-administration with other drugs that can also lower the seizure threshold.[12] If a seizure occurs, discontinue the drug immediately and consult a veterinarian.[7] |
Quantitative Data Summary
Recommended Dosage Ranges in Animal Models
| Animal Species | Route of Administration | Dosage Range | Context/Indication | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Antidepressant-like effects (e.g., Forced Swim Test) | [13] |
| Rat | Intraperitoneal (i.p.) | 2 - 15 mg/kg/day | Animal models of depression | [5][6] |
| Rat | Oral (p.o.) | 0.5 mg/lb (approx. 1.1 mg/kg) | Initial dose for aggression | [4] |
| Dog | Oral (p.o.) | 2 - 4 mg/kg/day | Separation anxiety | [11] |
| Cat | Oral (p.o.) | 0.25 - 0.5 mg/kg/day | Urine spraying | [14] |
Note: These are general guidelines. The optimal dose for a specific study must be determined empirically.
Common Side Effects Profile
| System | Common Side Effects | Reference(s) |
| Central Nervous System | Sedation, lethargy, dizziness, tremor, nervousness, potential for seizures. | [2][4] |
| Gastrointestinal | Vomiting, diarrhea, constipation, changes in appetite, dry mouth. | [2][4][9] |
| Cardiovascular | Tachycardia, arrhythmias, changes in blood pressure. | [4][11] |
| Genitourinary | Urinary retention, difficulty urinating. | [4][9] |
| Other | Increased thirst, potential for changes in liver enzymes or thyroid levels. | [2][7][9] |
Experimental Protocols & Visualizations
Detailed Methodology: Dose-Escalation Study in Rodents
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record baseline body weight, food and water intake, and any relevant behavioral parameters for 3-5 days before dosing begins.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose). A typical group size is 8-10 animals.
-
Dose Preparation: Prepare this compound solutions fresh daily in an appropriate vehicle (e.g., sterile saline or distilled water).
-
Administration: Administer the drug at the same time each day. For oral administration, use gavage. For intraperitoneal injection, ensure proper technique to avoid organ damage.
-
Dose Escalation: Start with the lowest dose. Administer for a set period (e.g., 3-5 days) while monitoring for side effects. If well-tolerated, you can either continue with the next dose in a separate group or, in some designs, escalate the dose in the same animals after a washout period.
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity or side effects (e.g., sedation, changes in posture, grooming). Record body weight and food/water consumption.
-
Periodic: Conduct behavioral tests (e.g., open field test for locomotor activity, forced swim test for antidepressant-like effect) at specified time points after administration.[13][15]
-
-
Data Analysis: Analyze the data to determine the dose that produces the desired therapeutic effect with the most tolerable side effect profile. This is often referred to as the therapeutic window.
Visualizations
Caption: Mechanism of action of Clomipramine in the synaptic cleft.
Caption: Workflow for a dose-optimization study of Clomipramine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CLOMIPRAMINE - Mar Vista Animal Medical Center [marvistavet.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound / Clomicalm – Rat Guide [ratguide.com]
- 5. Chronic clomipramine treatment reverses depressogenic-like effects of a chronic treatment with dexamethasone in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clomipramine | VCA Animal Hospitals [vcahospitals.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 10. ClinPGx [clinpgx.org]
- 11. This compound Tablets [dailymed.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Clomipramine Hydrochloride Plasma Analysis
Welcome to the technical support center for the analysis of Clomipramine Hydrochloride in plasma. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of clomipramine in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma).[1][2][3][4] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[1][3][5] Phospholipids are a major contributor to matrix effects in plasma samples.[1]
Q2: What are the common sample preparation techniques to minimize matrix effects for clomipramine analysis?
A2: The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering matrix components, especially phospholipids.[1][6]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning clomipramine into an organic solvent, leaving many matrix components behind in the aqueous phase.[7][8]
-
Solid-Phase Extraction (SPE): Considered a highly effective technique for removing interfering substances.[9][10] It provides cleaner extracts compared to PPT and LLE, significantly reducing matrix effects.[9][10]
Q3: How can I choose the most suitable internal standard (IS) for clomipramine analysis?
A3: An ideal internal standard should have similar physicochemical properties and extraction recovery to clomipramine. A stable isotope-labeled (SIL) internal standard, such as Clomipramine-d3, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation.[9]
Q4: My recovery for clomipramine is low. What are the possible causes and solutions?
A4: Low recovery can be due to several factors:
-
Inefficient extraction: The chosen solvent in LLE or the sorbent in SPE may not be optimal for clomipramine. Review and optimize the extraction parameters, such as pH and solvent composition.
-
Analyte degradation: Clomipramine may be unstable under the extraction conditions. Ensure appropriate pH and temperature are maintained throughout the process.
-
Incomplete elution: In SPE, the elution solvent may not be strong enough to desorb clomipramine completely from the sorbent. Try a stronger elution solvent or a larger volume.
Q5: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis. What troubleshooting steps can I take?
A5:
-
Improve sample cleanup: Switch from PPT to a more robust method like SPE or LLE to obtain cleaner extracts.[7][8][9][10]
-
Optimize chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate clomipramine from co-eluting matrix components.[2]
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[9]
-
Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the plasma analysis of clomipramine.
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure clomipramine is in a single ionic form. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions | Add a competing base like triethylamine to the mobile phase in small concentrations.[7] |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available. |
| Matrix Effects | Implement a more effective sample cleanup method like SPE.[9][10] Use a stable isotope-labeled internal standard.[9] |
| Instrument Instability | Check the stability of the LC-MS/MS system, including pump performance and spray stability. |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in clomipramine plasma analysis.
Protocol 1: Protein Precipitation (PPT)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.[6]
-
Vortex the mixture for 3 minutes at 1500 rpm.[6]
-
Centrifuge the mixture for 2 minutes at 16,100 g.[6]
-
Transfer 25 µL of the supernatant to a new plate or vial.[6]
-
Add 475 µL of water and vortex for 2 minutes at 1500 rpm before injection.[6]
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma, add the internal standard and an appropriate volume of a suitable extraction solvent (e.g., a mixture of heptane and isoamyl alcohol (95:5)).[7][8]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Re-extract the analyte from the organic phase with 200 µL of 0.3% v/v orthophosphoric acid.[7][8]
-
Inject the aqueous layer directly into the HPLC system.[7][8]
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition a cation exchange SPE cartridge.[9]
-
Load the plasma sample (pre-treated as necessary) onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the clomipramine and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on clomipramine analysis in plasma, highlighting recovery and matrix effect.
Table 1: Recovery Data for Clomipramine in Plasma
| Extraction Method | Recovery (%) | Reference |
| Solid-Phase Extraction | 79.2 - 102.6 | [9] |
| Solid-Phase Extraction | 65 - 98 | [9] |
| Liquid-Liquid Extraction | 61.53 - 71.73 | [7] |
| Solid-Phase Extraction | 69 - 102 | [10] |
Table 2: Matrix Effect Data for Clomipramine in Plasma
| Methodology | Matrix Effect (%) | Note | Reference |
| LC-MS/MS with SPE | Not significant | Internal standard compensated for any signal enhancement or suppression. | [6] |
| LC-MS/MS with SPE | Not influenced | Use of deuterated internal standards mitigated matrix effects. | [10] |
| HPLC-MS/MS with PPT | 85.6 - 98.7 | [11] |
Visualizations
Experimental Workflow for Clomipramine Plasma Analysis
Caption: General workflow for clomipramine analysis in plasma.
Troubleshooting Decision Tree for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Clomipramine Hydrochloride solutions for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Clomipramine Hydrochloride solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound solution stability is primarily affected by pH, exposure to oxidizing agents, and light. It is known to degrade considerably in acidic, alkaline, and oxidative conditions.[1] Photodegradation can also occur with significant breakdown upon exposure to sunlight.[1] The solid form of this compound is reasonably stable.[1]
Q2: What are the known degradation products of clomipramine?
A2: The main degradation products identified under various stress conditions include imipramine, OH-imipramine, desmethylclomipramine, and clomipramine N-oxide.[2][3] Metabolic degradation in vivo also produces desmethylclomipramine, which is an active metabolite, as well as hydroxylated and N-oxidized forms.[4][5][6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For long-term storage, this compound can be dissolved in organic solvents such as DMSO, ethanol, or dimethylformamide (DMF).[7] Stock solutions in DMSO can be stored at -80°C for up to a year.[8] For immediate use in aqueous-based experiments, it can be dissolved in buffers like PBS (pH 7.2), but it is not recommended to store aqueous solutions for more than one day.[7]
Q4: How should I store this compound solutions for long-term experiments?
A4: For long-term stability, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO and store them in aliquots at -20°C for up to a month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[9] Aqueous solutions should be prepared fresh before use.[7] All solutions should be protected from light.
Q5: What analytical method is most suitable for assessing the stability of my clomipramine solution?
A5: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable technique.[1][10][11] This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound. A common detection wavelength is 252 nm or 254 nm.[1][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected or variable experimental results over time. | Degradation of the this compound solution. | 1. Prepare fresh solutions for each experiment, especially if using aqueous buffers. 2. Verify the stability of your solution under your specific experimental conditions using a stability-indicating assay like RP-HPLC. 3. Ensure proper storage of stock solutions (aliquoted, protected from light, at -20°C or -80°C). |
| Precipitate formation in the solution upon storage or dilution. | Poor solubility in the chosen solvent or buffer, or change in pH. | 1. Ensure the concentration does not exceed the solubility limit in your chosen solvent system. The solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[7] 2. When diluting a stock solution (e.g., from DMSO into an aqueous buffer), ensure the final concentration of the organic solvent is low and does not cause precipitation. 3. Check the pH of the final solution, as this compound's solubility can be pH-dependent. The pH of a 10% w/v solution in water is between 3.5 and 5.0.[12] |
| Discoloration of the solution. | Degradation of the compound, possibly due to oxidation or photodegradation. | 1. Discard the solution. 2. Prepare fresh solution using high-purity solvents. 3. Store solutions in amber vials or wrap containers in foil to protect from light. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Perform a forced degradation study to tentatively identify the degradation products. 2. Compare the retention times of your unknown peaks with those of known impurities or degradation products if standards are available. 3. Ensure the analytical method is specific and can resolve the main peak from all potential degradation products.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable stock solution for long-term storage.
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile, amber vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).[7]
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C (for up to 1 month) or -80°C (for up to 1 year).[8][9]
-
Protocol 2: Stability-Indicating RP-HPLC Method
-
Objective: To quantify this compound and separate it from its degradation products.
-
Instrumentation:
-
HPLC system with UV/VIS or PDA detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard and sample solutions.
-
The stability is assessed by comparing the peak area of clomipramine in the test sample to that of a freshly prepared standard. The appearance of new peaks indicates degradation.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Parameters | Observation | Extent of Degradation | Reference |
| Acid Hydrolysis | 5M HCl at 80°C | Significant degradation | considerable | [1] |
| Base Hydrolysis | 1M NaOH at 80°C for 12 hrs | Stable | No degradation observed | [14] |
| Oxidation | 3% H₂O₂ at room temp. for 5 min | Significant degradation | ~45% | [1] |
| Photochemical | Exposure to sunlight for 15 min | Significant degradation | ~25-30% | [1] |
| Neutral Hydrolysis | Water | Stable | Not specified | [1] |
| Thermal | 80°C | Stable in solid state | Minor degradation | [1] |
Note: The extent of degradation can vary based on the exact experimental conditions (concentration, duration, temperature).
Visualizations
Caption: Experimental workflow for assessing the stability of a clomipramine solution.
Caption: Key degradation pathways for clomipramine under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C19H24Cl2N2 | CID 68539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jetir.org [jetir.org]
- 11. ajpaonline.com [ajpaonline.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 14. researchgate.net [researchgate.net]
How to prevent Clomipramine Hydrochloride precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Clomipramine Hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound precipitation in cell culture media is often due to its pH-sensitive solubility. The compound is more soluble in acidic conditions and its solubility decreases as the pH approaches neutral or becomes alkaline, which is the typical pH range of cell culture media (pH 7.2-7.4). The relatively low solubility in phosphate-buffered saline (PBS) at pH 7.2 (approximately 0.5 mg/ml) highlights this issue.[1]
Q2: Can the type of cell culture medium influence precipitation?
Q3: How does serum in the culture medium affect this compound?
A3: Clomipramine is known to be highly protein-bound (approximately 97-98%), primarily to albumin.[2] Fetal Bovine Serum (FBS), a common supplement in cell culture, is rich in albumin. This high level of protein binding can influence the free concentration of the drug in your experiments. While this interaction might help to keep a certain amount of the drug in solution, high concentrations of this compound can still lead to precipitation.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) and ethanol are suitable solvents for preparing concentrated stock solutions of this compound.[1] It is soluble in DMSO at approximately 70 mg/mL and in ethanol at around 70 mg/mL.[3] Water can also be used, with a solubility of about 70 mg/mL.[3]
Q5: What is the stability of this compound in solution?
A5: this compound is found to be stable under neutral and photo conditions but degrades considerably in acidic, alkaline, and oxidative conditions.[4] Therefore, it is crucial to prepare fresh dilutions in culture medium for each experiment and avoid storing it in aqueous solutions for extended periods.[1]
Troubleshooting Guide
Issue: Precipitate observed after adding this compound to cell culture medium.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| High Final Concentration | The final concentration of this compound in the cell culture medium may exceed its solubility at physiological pH. |
| Solution: Perform a dose-response curve to determine the optimal, non-precipitating concentration for your experiments. If high concentrations are necessary, consider alternative drug delivery methods. | |
| Inadequate Mixing | Concentrated stock solution added directly to the medium without proper mixing can lead to localized high concentrations and precipitation. |
| Solution: Add the stock solution dropwise to the medium while gently swirling or vortexing. Pre-warming the medium to 37°C may also help. | |
| pH of the Medium | The physiological pH of cell culture media (~7.4) reduces the solubility of this compound. |
| Solution: While altering the pH of the culture medium is generally not recommended as it can affect cell health, ensuring the medium is properly buffered and at the correct pH before adding the drug is important. | |
| Solvent Shock | Adding a large volume of organic solvent (like DMSO) from a concentrated stock solution can cause the drug to precipitate out when it comes into contact with the aqueous medium. |
| Solution: Keep the final concentration of the organic solvent in the culture medium to a minimum, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.[5] Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture volume. | |
| Interaction with Media Components | Salts and other components in the culture medium can interact with this compound, leading to precipitation. |
| Solution: If you suspect an interaction, you can try dissolving the drug in a small volume of serum-free medium first, and then adding this to the complete, serum-containing medium. |
Quantitative Data Summary
| Parameter | Value | Solvent/Buffer | Reference |
| Solubility | ~70 mg/mL (199.25 mM) | DMSO | [3] |
| Solubility | ~70 mg/mL (199.25 mM) | Water | [3] |
| Solubility | ~70 mg/mL (199.25 mM) | Ethanol | [3] |
| Solubility | ~10 mg/mL | Ethanol | [1] |
| Solubility | ~3 mg/mL | Dimethyl formamide (DMF) | [1] |
| Solubility | ~0.5 mg/mL | PBS, pH 7.2 | [1] |
| Protein Binding | ~97-98% | Plasma | [2] |
Experimental Protocols
Protocol for Preparing and Using this compound in Cell Culture
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in sterile DMSO to a final concentration of 10 mM.
-
Gently vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation and Addition to Culture:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in a serum-free medium. For example, to achieve a final concentration of 10 µM in your culture, you could make a 100 µM intermediate dilution.
-
Warm the complete cell culture medium (containing serum, if applicable) to 37°C.
-
While gently swirling the culture flask/plate, add the required volume of the intermediate dilution dropwise to the complete medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the culture does not exceed 0.5%.[5]
-
Immediately return the culture vessel to the incubator.
-
-
Important Considerations:
-
Always prepare fresh dilutions of this compound in culture medium for each experiment.
-
Visually inspect the medium for any signs of precipitation after the addition of the drug.
-
If precipitation persists, consider lowering the final concentration or exploring the use of solubilizing agents, such as β-cyclodextrin, though their effects on your specific cell line should be validated.[5]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of Clomipramine.
References
Addressing variability in animal responses to Clomipramine Hydrochloride treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal responses to Clomipramine Hydrochloride treatment.
Troubleshooting Guide
Researchers may face a range of challenges when administering this compound in animal models. This guide addresses common issues in a question-and-answer format to facilitate rapid problem-solving.
Q1: We are observing significant inter-animal variability in behavioral responses despite administering the same dose. What are the potential causes?
A1: High inter-individual variability in response to clomipramine is a known phenomenon and can stem from several factors:
-
Genetic Differences in Metabolism: The primary route of clomipramine metabolism is through cytochrome P450 (CYP) enzymes in the liver, particularly CYP2C19, CYP3A4, and CYP1A2 for N-demethylation to its active metabolite, desmethylclomipramine, and CYP2D6 for hydroxylation.[1][2] Genetic polymorphisms in these enzymes can lead to significant differences in drug metabolism and plasma concentrations, even within the same strain of animal.
-
Sex Differences: Some studies have noted sex-dependent differences in the metabolism and behavioral effects of clomipramine. For instance, female cats have been shown to have a higher mean metabolic ratio and faster clearance of the drug than males.[3][4]
-
Underlying Anxiety Levels: The baseline anxiety level of an animal can influence its response to treatment. Studies have shown that the anxiolytic-like effects of clomipramine can be strain-dependent, with different behavioral responses observed in rat strains with varying innate anxiety levels.[5]
-
Stress: Chronic stress has been demonstrated to alter the bio-distribution of clomipramine and its behavioral effects in mice.[6] The stress of handling and injection can also be a confounding factor.[7]
Q2: Our results are inconsistent between acute and chronic dosing regimens. Why is this the case?
A2: The effects of clomipramine can differ significantly between single-dose (acute) and repeated-dose (chronic) administration due to several pharmacokinetic and pharmacodynamic reasons:
-
Drug and Metabolite Accumulation: With repeated dosing, clomipramine and its active metabolite, desmethylclomipramine, can accumulate in the body.[8][9] Steady-state plasma concentrations are typically reached within 4 days in dogs and can take 1-2 weeks in humans.[1][8] This accumulation can lead to more pronounced and potentially different behavioral effects compared to a single dose.
-
Receptor Downregulation: The therapeutic effects of tricyclic antidepressants are often associated with adaptive changes in the brain, such as the downregulation of certain neurotransmitter receptors (e.g., β-adrenergic receptors).[1] These changes take time to occur and would not be present after acute administration.
-
Pharmacokinetic Changes: Repeated administration can sometimes alter the drug's own metabolism, leading to changes in its half-life.[8][9]
Q3: We are observing unexpected side effects like sedation or anticholinergic effects. How can we mitigate these?
A3: Sedation and anticholinergic effects (dry mouth, constipation, urinary retention) are known side effects of clomipramine, resulting from its antagonist activity at histamine H1 and muscarinic acetylcholine receptors, respectively.[10][11]
-
Dose Adjustment: These side effects are often dose-dependent.[12] Starting with a lower dose and gradually titrating upwards may help to minimize these effects while still achieving the desired therapeutic outcome.[13]
-
Dosing Schedule: Administering the total daily dose at bedtime (if applicable to the experimental design) can help to manage sedation during active periods.
-
Monitoring: Closely monitor animals for signs of excessive sedation, lethargy, or difficulty with urination and defecation. If these are severe, a dose reduction or temporary discontinuation may be necessary.
Q4: The plasma concentrations of clomipramine in our study animals are much lower/higher than expected based on human data. Why?
A4: There are significant pharmacokinetic differences between species. Dogs, for example, metabolize clomipramine much more rapidly than humans, resulting in a shorter elimination half-life.[8] Cats also exhibit large inter-individual variability in pharmacokinetic parameters.[3][4] It is crucial to consult species-specific pharmacokinetic data when designing experiments and not to directly extrapolate from human data.
Frequently Asked Questions (FAQs)
Pharmacology & Mechanism of Action
-
What is the primary mechanism of action of clomipramine? Clomipramine is a tricyclic antidepressant that primarily acts as a potent serotonin and norepinephrine reuptake inhibitor (SNRI).[10][11] It blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[10] Its active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake.[1]
-
Does clomipramine interact with other receptors? Yes, clomipramine also has antagonist effects at several other receptors, including muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[10][14] These interactions are largely responsible for its side effect profile, which includes sedation, dry mouth, constipation, and orthostatic hypotension.[10][11]
Experimental Design & Dosing
-
How should I determine the appropriate dose for my animal model? Dose selection should be based on a thorough review of the literature for the specific species and behavioral paradigm being used. A dose-response study is often recommended to determine the optimal dose for the desired effect in your specific experimental conditions.[15]
-
What is the recommended route and frequency of administration? The route (e.g., oral, intraperitoneal) and frequency (e.g., once daily, twice daily) will depend on the experimental goals and the pharmacokinetic profile of clomipramine in the chosen species. For chronic studies, administration should be designed to maintain steady-state concentrations.[16] For example, in dogs, twice-daily oral administration is common.[9]
-
Should clomipramine be administered with or without food? In dogs, administration with food can increase the plasma concentration of clomipramine but does not significantly alter the concentration of its active metabolite, desmethylclomipramine.[17] Overall, there are not expected to be clinically important differences in efficacy whether it is given with or without food.[17]
Metabolism & Pharmacokinetics
-
What are the major metabolites of clomipramine? The main active metabolite is desmethylclomipramine, formed by N-demethylation.[1] Other metabolites include 8-hydroxyclomipramine and their glucuronide conjugates.[1]
-
How variable is the half-life of clomipramine in animals? The half-life is highly variable between and within species. For example, in dogs, the terminal half-life after repeated oral administration is relatively short (≤ 4 hours), whereas in cats, the mean half-life after a single intravenous dose was found to be 12.3 hours.[9][18] In mice, the plasma half-life has been reported to be around 127 minutes.[16]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Clomipramine in Dogs (Beagles) Following Repeated Oral Administration
| Dosage (mg/kg, twice daily) | Accumulation Ratio (Clomipramine) | Accumulation Ratio (Desmethylclomipramine) | Terminal Half-Life (Clomipramine) | Terminal Half-Life (Desmethylclomipramine) |
| 1 | 1.4 | 2.1 | ≤ 4 hours | ≤ 4 hours |
| 2 | 1.6 | 3.7 | ≤ 4 hours | ≤ 4 hours |
| 4 | 3.8 | 7.6 | ≤ 4 hours | ≤ 4 hours |
Data sourced from a study on repeated-dose oral administration in Beagle dogs.[9]
Table 2: Pharmacokinetic Parameters of Clomipramine in Cats Following a Single Administration
| Parameter | Value |
| Administration Route | Intravenous (0.25 mg/kg) |
| Mean Half-Life | 12.3 hours |
| Administration Route | Oral (0.32 to 0.61 mg/kg) |
| Inter-individual Variability (CV%) | 64-124% |
| Sex Difference | Female cats showed higher metabolic ratio and faster clearance than males.[3][4] |
Data compiled from single-dose studies in domestic cats.[3][4][18]
Experimental Protocols
1. Forced Swim Test (FST) - Rodent Model of Behavioral Despair
-
Objective: To assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable cylinder of water.
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test Session (Day 1): Place each animal in the water-filled cylinder for a 15-minute habituation session. This is to induce a state of immobility on the subsequent test day.
-
Drug Administration: Administer clomipramine or vehicle according to the study design (e.g., 50 mg/kg, i.p.) at specified times before the test session (e.g., 24, 5, and 1 hour before).[19]
-
Test Session (Day 2): Place the animal back into the cylinder for a 5-minute test session.
-
Data Collection: Record the duration of immobility (the time the animal spends floating with only minor movements necessary to keep its head above water).
-
Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.
-
2. Pharmacokinetic Analysis
-
Objective: To determine the concentration of clomipramine and its metabolites in plasma over time.
-
Procedure:
-
Drug Administration: Administer a single or repeated dose of this compound orally or intravenously at a specified dosage.[3][8]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 1, 3, 6, 12, and 24 hours post-administration) via venipuncture.[3]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Measure the concentrations of clomipramine and desmethylclomipramine in the plasma using a validated analytical method such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) or gas chromatography with mass spectrometry (GC-MS).[3][8]
-
Data Analysis: Calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).
-
Visualizations
Caption: Metabolic pathway of clomipramine.
Caption: General workflow for a behavioral study.
Caption: Troubleshooting decision tree for response variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. openriver.winona.edu [openriver.winona.edu]
- 3. Effects of physiological covariables on pharmacokinetic parameters of clomipramine in a large population of cats after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the anxiolytic-like effects of clomipramine in two rat strains with different anxiety vulnerability (Wistar and Wistar-Kyoto rats): participation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bio-distribution of the antidepressant clomipramine is modulated by chronic stress in mice: effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of short‐term clomipramine on anxiety‐like behavior, cellular metabolism, and oxidative stress in primary fibroblast cells of male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of clomipramine in dogs following single-dose and repeated-dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Clomipramine - Wikipedia [en.wikipedia.org]
- 12. marvistavet.com [marvistavet.com]
- 13. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic patterns of repeated administration of antidepressants in animals. I. Implications for antinociceptive action of clomipramine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. researchgate.net [researchgate.net]
- 19. Stressors affect the response of male and female rats to clomipramine in a model of behavioral despair (forced swim test) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Clomipramine Hydrochloride and Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of clomipramine hydrochloride from its metabolites using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of clomipramine and its metabolites.
Q1: Why am I observing peak tailing for clomipramine and its metabolites?
A1: Peak tailing is a common issue when analyzing basic compounds like clomipramine and its metabolites due to strong interactions with residual silanol groups on the silica-based stationary phase.[1][2] Here are several strategies to mitigate this:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to around 3.0) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated basic analytes.[2]
-
Use of Mobile Phase Additives: Incorporating a basic modifier, such as triethylamine (TEA) or butylamine, into the mobile phase can competitively bind to the active silanol sites, minimizing their interaction with the analytes.[3][4]
-
End-Capped Columns: Employing a highly deactivated, end-capped column is recommended. End-capping chemically modifies the residual silanol groups, making them less accessible for interaction with basic compounds.[1]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[1]
Q2: How can I improve the resolution between clomipramine and its primary metabolite, desmethylclomipramine?
A2: Achieving baseline separation between clomipramine and desmethylclomipramine is crucial for accurate quantification. If you are experiencing poor resolution, consider the following:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact resolution. A systematic evaluation of different ratios is recommended.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol, for instance, can sometimes provide better selectivity for closely related compounds.
-
Adjust Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.
-
Column Chemistry: Consider using a different stationary phase. While C8 and C18 columns are common, a cyano (CN) column has been shown to be effective for separating clomipramine and its metabolites.[5]
Q3: I am seeing ghost peaks in my chromatogram. What is the likely cause and how can I resolve it?
A3: Ghost peaks can originate from various sources. A systematic approach is needed to identify and eliminate them:
-
Contaminated Mobile Phase: Ensure that all mobile phase components, especially water, are of high purity (HPLC grade). Contaminants in the solvents can accumulate on the column and elute as ghost peaks, particularly during gradient runs.
-
Sample Carryover: If a high-concentration sample was previously injected, carryover in the injector or on the column can lead to ghost peaks in subsequent runs. Implement a thorough needle wash program and inject a blank solvent run to check for carryover.
-
Late Eluting Compounds: A compound from a previous injection may have a very long retention time and elute during a later run. Increase the run time of your method to ensure all components have eluted.
-
Degradation of Sample or Mobile Phase: Ensure the stability of your sample and mobile phase. Clomipramine can be susceptible to degradation under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC parameters for separating clomipramine and its metabolites?
A1: A good starting point for method development can be found in the literature. Below is a summary of commonly used parameters.
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C8 or C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and a phosphate or acetate buffer |
| pH | Adjusted to a low pH (e.g., 2.5 - 4.0) with phosphoric acid |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 214 nm, 252 nm, or 254 nm[5][6][7] |
| Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
Q2: What is a suitable sample preparation method for plasma samples?
A2: Liquid-liquid extraction (LLE) is a commonly employed method for extracting clomipramine and its metabolites from plasma. A typical protocol involves:
-
Alkalinize the plasma sample (e.g., with NaOH).
-
Extract the analytes into an organic solvent mixture, such as heptane:isoamyl alcohol (95:5 v/v).[4]
-
Vortex and centrifuge the mixture.
-
Separate the organic layer.
-
Back-extract the analytes into an acidic solution (e.g., 0.3% orthophosphoric acid).[4]
-
Inject the acidic aqueous layer into the HPLC system.
Solid-phase extraction (SPE) is another effective technique that can offer cleaner extracts and higher throughput.[5]
Q3: How are the hydroxylated metabolites of clomipramine separated?
A3: The separation of hydroxylated metabolites, such as 8-hydroxyclomipramine and 8-hydroxydesmethylclomipramine, can be achieved using reversed-phase HPLC. One reported method utilizes a silica column with a reversed-phase eluent of methanol-water with butylamine.[3] Another successful separation was performed on a Lichrospher CN column with a mobile phase of K₂HPO₄ buffer, acetonitrile, and methanol.[5]
Experimental Protocols
Protocol 1: Separation of Clomipramine and Desmethylclomipramine
This protocol is based on a method described for the analysis of clomipramine and its N-desmethylated metabolite in plasma.[4]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Jasco HPLC system or equivalent |
| Column | Perkin Elmer C8, ODS2 |
| Mobile Phase | 75% Acetonitrile, 25% Water, 0.01% Triethylamine |
| pH | Adjusted to 4.0 ± 0.1 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 100 µL |
| Detector | UV at 215 nm |
| Retention Time (Clomipramine) | ~10.3 min |
| Retention Time (Desmethylclomipramine) | ~9.5 min |
Sample Preparation (from plasma):
-
To 1 mL of plasma in a test tube, add 0.5 mL of 1 M NaOH.
-
Add 100 µL of internal standard solution.
-
Add 3 mL of extraction solvent (heptane:isoamyl alcohol, 95:5 v/v) and vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-5) with another 3 mL of extraction solvent and combine the organic layers.
-
Back-extract the combined organic layers with 200 µL of 0.3% orthophosphoric acid.
-
Aspirate and discard the upper organic layer.
-
Inject 100 µL of the remaining acidic aqueous layer.[4]
Protocol 2: Simultaneous Determination of Clomipramine, Desmethylclomipramine, and Hydroxylated Metabolites
This protocol is adapted from a method for the simultaneous analysis of clomipramine and its major metabolites in plasma.[5]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | HPLC with UV detector |
| Column | Lichrospher CN, 250 x 4 mm, 5 µm with a 2-cm pre-column |
| Mobile Phase | 10 mM K₂HPO₄ : Acetonitrile : Methanol (35:25:40 v/v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | Not specified (typically 20-100 µL) |
| Detector | UV at 214 nm |
Sample Preparation (from plasma):
This method utilizes solid-phase extraction (SPE) with Isolute C2 columns. The detailed SPE protocol would need to be optimized based on the specific SPE cartridge and manufacturer's instructions.
Visualizations
Caption: Metabolic pathway of clomipramine.
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Application of HPLC with silica-phase and reversed-phase eluents for the determination of clomipramine and demethylated and 8-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma of patients by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
Technical Support Center: Long-Term Clomipramine Hydrochloride Administration in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing long-term Clomipramine Hydrochloride administration in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral changes observed with chronic clomipramine administration in rodents?
A1: Long-term administration of clomipramine can induce a range of behavioral changes, some of which may be unexpected. Commonly reported effects include:
-
Anxiolytic and Antidepressant-like Effects: In models of depression and anxiety, chronic clomipramine treatment has been shown to ameliorate depressive- and anxiety-like behaviors. For instance, it can reduce immobility time in the forced swimming test and increase time spent in the open arms of the elevated plus-maze[1].
-
Cognitive Impairment: Some studies indicate that chronic treatment with clomipramine can lead to deficits in long-term visuo-spatial memory in rats[2].
-
Changes in Locomotor Activity: Both increases and decreases in locomotor activity have been reported, depending on the specific experimental conditions and the animal model used. In some cases, fluctuations in locomotor activity have been observed to normalize with chronic treatment[3].
-
Reduced Exploratory Activity: Clomipramine administered alone has been shown to significantly reduce exploratory activity in a novel environment[4][5].
Q2: What are the expected effects of long-term clomipramine administration on body weight?
A2: The effects of chronic clomipramine administration on body weight in animal models can be variable and appear to be dose-dependent and context-specific. While weight gain is a noted side effect in human patients, animal studies have shown conflicting results. For example, one study in rats found that a high dose of clomipramine (30 mg/kg) significantly decreased body weight gain, which was associated with a decrease in carbohydrate-rich diet intake[6]. Conversely, in a social defeat model in tree shrews, clomipramine exacerbated weight loss[3]. Researchers should carefully monitor food intake and body weight throughout their studies.
Q3: Are there potential cardiovascular side effects to be aware of during long-term clomipramine administration?
A3: Yes, cardiovascular effects are a known consideration with tricyclic antidepressants. In dogs, short-term administration has been associated with a decrease in heart rate, but without dangerous arrhythmias[7]. However, it is recommended to use caution in animals with a history of heart disease[8]. Monitoring heart rate and rhythm, especially at higher doses, is a prudent measure. In rats, intravenous clomipramine has been shown to decrease heart rate and prolong the QT interval[7].
Q4: Can long-term clomipramine administration affect liver function?
A4: Clomipramine has been associated with elevated levels of liver enzymes such as AST and ALT[9]. While severe liver damage is rare, it is advisable to monitor liver function, especially in long-term studies. Animals with pre-existing liver conditions warrant particular caution[9]. Acute high doses of clomipramine have been shown to be hepatotoxic in rats, impairing mitochondrial bioenergetics[10].
Q5: What are the considerations for withdrawal of clomipramine after long-term administration?
A5: Abrupt cessation of clomipramine after long-term use can lead to withdrawal symptoms. These can include nausea, vomiting, headache, and anxiety[11]. It is recommended to gradually taper the dose to minimize these effects and to observe for any recurrence of the behaviors being studied[8].
Troubleshooting Guides
Issue 1: Unexpected Variability in Behavioral Readouts
Problem: Significant and unexpected variability in behavioral test results is observed between animals in the clomipramine-treated group.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Stress-induced variability | Ensure consistent and minimal handling of animals. Acclimate animals to the testing room and equipment prior to the experiment. Consider that chronic stress can interact with the effects of clomipramine[4][5]. |
| Pharmacokinetic variability | Verify the consistency of drug preparation and administration. Consider that factors like age, sex, and genetic background can influence drug metabolism. If possible, measure plasma concentrations of clomipramine and its active metabolite, desmethylclomipramine. |
| Circadian rhythm disruption | Conduct behavioral testing at the same time each day to minimize variability due to circadian rhythms. |
| Drug-induced side effects | Observe animals for signs of sedation, motor impairment, or other side effects that could interfere with performance in behavioral tasks. Adjust dosing or timing of administration if necessary. |
Issue 2: Adverse Health Events in Treated Animals
Problem: Animals in the clomipramine group are exhibiting adverse health effects such as significant weight loss, lethargy, or seizures.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Toxicity/Overdose | Immediately review the dosage calculation and administration protocol. Reduce the dose or temporarily halt administration. Seizures are a known risk at higher doses[12]. |
| Dehydration/Malnutrition | Monitor food and water intake daily. Clomipramine can cause dry mouth and decreased appetite[11][13]. Provide palatable, moist food or a supplementary water source if necessary. |
| Gastrointestinal Issues | Constipation or diarrhea can occur[8][13]. Ensure access to fresh water and appropriate bedding. Consult with a veterinarian if symptoms are severe. |
| Cardiovascular Compromise | In cases of lethargy or collapse, consider potential cardiovascular effects. An ECG may be warranted in consultation with veterinary staff[13]. |
Data Presentation: Summary of Dosing and Effects
| Animal Model | Dose | Route | Duration | Key Findings | Reference |
| Rat | 10 mg/kg/day | i.p. | 15 days | Impaired long-term visuo-spatial memory. | [2] |
| Rat | 2 mg/kg/day | i.p. | 21 days | Reversed dexamethasone-induced depression-like behaviors. | [14][15] |
| Tree Shrew | Not specified | Oral | 4 weeks | Ameliorated anhedonia but exacerbated weight loss in a social defeat model. | [3] |
| Rat | 3, 10, 30 mg/kg/day | i.p. | 27 days | 30 mg/kg dose decreased energy intake and body weight gain. | [6] |
| Rat | 15 mg/kg/day | Not specified | 23 days | Prevented stress-induced increases in serotonin and noradrenaline. | [16] |
| Dog | 2-3 mg/kg | Oral | Twice daily | Used for separation anxiety. | [17] |
| Cat | 0.25-1 mg/kg | Oral | Once daily | Used for urine spraying. | [17] |
Experimental Protocols
Forced Swimming Test (FST) in Rats
-
Apparatus: A cylindrical tank (40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Place each rat individually in the cylinder for 15 minutes. This is for habituation.
-
Test session (Day 2, 24 hours after pre-test): Place the rat in the cylinder for a 5-minute test session.
-
-
Data Analysis: Record the duration of immobility during the test session. Immobility is defined as the absence of all movement except for that required to keep the head above water. An increase in immobility time is interpreted as a depression-like behavior. Chronic clomipramine treatment is expected to decrease immobility time in stressed animals[4][14].
Sucrose Preference Test (SPT)
-
Apparatus: Standard animal cages with two drinking bottles.
-
Procedure:
-
Habituation (48 hours): Acclimate rats to the presence of two bottles, both containing water.
-
Baseline (24 hours): After habituation, one bottle is filled with a 1% sucrose solution and the other with water. Measure the consumption from each bottle over 24 hours.
-
Test (post-treatment): Repeat the 24-hour two-bottle choice test after the chronic clomipramine administration period.
-
-
Data Analysis: Calculate the sucrose preference as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100. A decrease in sucrose preference is indicative of anhedonia, a core symptom of depression. Clomipramine is expected to reverse stress-induced deficits in sucrose preference[3].
Visualizations
Experimental Workflow: Troubleshooting Unexpected Behavioral Outcomes
Caption: Troubleshooting workflow for unexpected behavioral outcomes.
Signaling Pathway: Clomipramine's Primary Mechanism of Action
Caption: Simplified mechanism of Clomipramine action.
References
- 1. Chronic clomipramine treatment increases hippocampal volume in rats exposed to chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic treatment with clomipramine and desipramine induces deficit in long-term visuo-spatial memory of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Clomipramine Treatment Reverses Core Symptom of Depression in Subordinate Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between chronic stress and clomipramine treatment in rats. Effects on exploratory activity, behavioral despair, and pituitary-adrenal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 9. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The harmful acute effects of clomipramine in the rat liver: Impairments in mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clomipramine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Clomipramine | VCA Animal Hospitals [vcahospitals.com]
- 14. Chronic clomipramine treatment reverses depressogenic-like effects of a chronic treatment with dexamethasone in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chronic administration of clomipramine prevents the increase in serotonin and noradrenaline induced by chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clomipramine (Clomicalm®, Anafranil®) for Dogs and Cats [petplace.com]
Technical Support Center: Minimizing Clomipramine Hydrochloride's Anticholinergic Effects in Research Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of clomipramine hydrochloride's anticholinergic effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind clomipramine's anticholinergic effects?
A1: Clomipramine, a tricyclic antidepressant (TCA), exerts its anticholinergic effects by acting as an antagonist at muscarinic acetylcholine receptors (M1-M5).[1][2][3] This blockade prevents acetylcholine from binding to these receptors, leading to a range of undesirable side effects, including dry mouth, constipation, urinary retention, blurred vision, and cognitive impairment.[1][2][3] While its primary therapeutic action involves inhibiting the reuptake of serotonin and norepinephrine, its affinity for muscarinic receptors contributes significantly to its side-effect profile.[1][4]
Q2: How can I quantitatively assess the anticholinergic burden of clomipramine in my research?
A2: The anticholinergic burden of clomipramine can be quantified by determining its binding affinity (Ki) for muscarinic acetylcholine receptors. A lower Ki value indicates a higher binding affinity and, consequently, a greater potential for anticholinergic effects. You can perform in vitro radioligand binding assays to determine these values experimentally or refer to published data.
Q3: Are there alternative tricyclic antidepressants with a lower anticholinergic profile?
A3: Yes, secondary amine TCAs generally exhibit a lower affinity for muscarinic receptors and are therefore less anticholinergic than tertiary amine TCAs like clomipramine and amitriptyline.[5][6] Desipramine and nortriptyline are secondary amine TCAs known for their reduced anticholinergic side effects.[5][6][7]
Q4: What are the primary strategies for mitigating clomipramine's anticholinergic effects in vivo?
A4: The two main strategies are:
-
Co-administration with a muscarinic agonist: A peripherally acting muscarinic agonist like bethanechol can be used to counteract the peripheral anticholinergic effects of clomipramine, such as dry mouth and urinary retention.[8][9][10]
-
Co-administration with an acetylcholinesterase inhibitor: A centrally acting acetylcholinesterase inhibitor like physostigmine can increase the synaptic levels of acetylcholine, thereby helping to overcome the competitive antagonism of clomipramine at muscarinic receptors, particularly for central nervous system (CNS) effects.[11][12][13]
Q5: Can in vitro models be used to study and mitigate clomipramine's anticholinergic effects?
A5: Absolutely. In vitro models are valuable for high-throughput screening of potential mitigating agents and for mechanistic studies. A co-culture of human-derived neurons and astrocytes that express muscarinic acetylcholine receptors can be a predictive model.[14] In such a model, the anticholinergic effect of clomipramine can be measured by its inhibition of a muscarinic agonist-induced intracellular calcium increase.[14]
Troubleshooting Guides
Issue 1: Excessive Anticholinergic Side Effects Observed in Animal Models
Symptoms: Reduced salivation, decreased gastrointestinal motility, urinary retention, and cognitive deficits in behavioral tasks.
Troubleshooting Steps:
-
Dose Optimization:
-
Review the dose of clomipramine being administered. Anticholinergic effects are dose-dependent.[4]
-
Conduct a dose-response study to identify the lowest effective dose of clomipramine for your primary research question that produces minimal anticholinergic effects.
-
-
Co-administration of a Muscarinic Agonist (for peripheral effects):
-
Administer bethanechol to your animal model. A suggested starting dose for rats is 12 mg/kg, administered intraperitoneally.[15][16]
-
Perform a dose-response experiment to determine the optimal dose of bethanechol for alleviating the specific side effects in your model without causing confounding systemic cholinergic overstimulation.
-
-
Co-administration of an Acetylcholinesterase Inhibitor (for central effects):
-
For cognitive impairments, consider co-administering physostigmine. In mice, a dose of 5 to 1215 µg/kg has been used to assess changes in locomotor activity.[17] For reversing anticholinergic toxicity, a pediatric dose of 0.02 mg/kg (up to 0.5 mg) can be used as a reference for animal studies.[18][19]
-
Carefully titrate the dose of physostigmine to avoid cholinergic crisis (e.g., seizures, bradycardia).[6]
-
-
Alternative Compound Selection:
Issue 2: Difficulty in Reliably Measuring Anticholinergic-Induced Cognitive Deficits
Problem: Inconsistent or highly variable results in behavioral assays like the passive avoidance test.
Troubleshooting Steps:
-
Protocol Standardization:
-
Ensure strict adherence to the experimental protocol for the passive avoidance test. Factors such as the intensity and duration of the foot shock, the lighting conditions of the chambers, and the timing of the retention test are critical.[1][4][8]
-
Habituate the animals to the testing room and apparatus to reduce stress-related variability.[1]
-
-
Control Groups:
-
Always include a vehicle-treated control group and a clomipramine-only group to establish a clear baseline and the extent of the deficit.
-
A positive control group treated with a well-characterized amnesic agent like scopolamine can also be beneficial.
-
-
Consideration of Motor Effects:
-
Clomipramine can have sedative effects that may interfere with performance in behavioral tasks.
-
Run a separate locomotor activity test to assess if the observed deficits in the passive avoidance test are due to cognitive impairment or a general reduction in movement.
-
Data Presentation
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM) of Tricyclic Antidepressants
| Drug | M1 | M2 | M3 | M4 | M5 |
| Clomipramine | 22 | 86 | 36 | 13 | 13 |
| Desmethylclomipramine | 100 | 1,000 | 1,000 | 100 | 1,000 |
| Amitriptyline | 1.8 | 28 | 2.1 | 18 | 25 |
| Nortriptyline | 19 | 110 | 18 | 130 | 130 |
| Imipramine | 11 | 120 | 17 | 89 | 89 |
| Desipramine | 110 | 1,000 | 180 | 1,000 | 1,000 |
Data compiled from IUPHAR/BPS Guide to PHARMACOLOGY and other sources. Lower Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of clomipramine and its metabolites for muscarinic acetylcholine receptor subtypes.
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand (e.g., [3H]N-methylscopolamine).
-
Test compounds (clomipramine, desmethylclomipramine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[20]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[17]
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Measurement of Salivary Flow in Mice
Objective: To assess the anticholinergic effect of clomipramine on salivary secretion and the efficacy of mitigating agents.
Materials:
-
Mice.
-
This compound.
-
Pilocarpine hydrochloride (a muscarinic agonist to stimulate salivation).[1][4][21]
-
Bethanechol (optional, as a mitigating agent).
-
Pre-weighed collection tubes (e.g., 0.6 mL microfuge tubes).[4]
Procedure:
-
Animal Preparation: Fast the mice for at least 2 hours before the experiment to prevent food contamination of the saliva.[4][21]
-
Drug Administration: Administer clomipramine (and bethanechol, if applicable) via the desired route (e.g., intraperitoneal injection) at a pre-determined time before saliva collection.
-
Stimulation of Salivation: Anesthetize the mice (e.g., with isoflurane).[1] Subcutaneously inject pilocarpine (e.g., 50 µL of a 100 µM solution) to stimulate saliva secretion.[1]
-
Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed absorbent swab in the mouse's oral cavity for a fixed period (e.g., 15 minutes).[1][4]
-
Measurement: Remove the swab and place it back into its pre-weighed tube. Weigh the tube again to determine the weight of the collected saliva.
-
Data Analysis: Express the results as the total weight of saliva collected over the collection period. Compare the saliva production between different treatment groups.
Protocol 3: Passive Avoidance Test in Rodents
Objective: To evaluate the impact of clomipramine on learning and memory and the potential reversal by mitigating agents.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with an electrifiable grid floor in the dark compartment).[1][22]
-
Rodents (mice or rats).
-
This compound.
-
Physostigmine (optional, as a mitigating agent).
Procedure:
-
Habituation (Day 1): Place each animal in the light chamber of the apparatus for a set period (e.g., 10 seconds) with the door to the dark chamber closed. Then, open the door and allow the animal to explore both chambers for a defined time (e.g., 30 seconds).[1]
-
Training/Acquisition (Day 2):
-
Administer clomipramine (and physostigmine, if applicable) at a pre-determined time before the training session.
-
Place the animal in the light chamber.
-
After a brief acclimatization period, open the door to the dark chamber.
-
When the animal enters the dark chamber with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).[1][8]
-
Record the latency to enter the dark chamber.
-
-
Retention Test (Day 3):
-
Place the animal back in the light chamber.
-
Open the door to the dark chamber.
-
Record the step-through latency, which is the time it takes for the animal to enter the dark chamber. A longer latency indicates better memory of the aversive stimulus. The test is typically concluded after a maximum time (e.g., 300 seconds).[1]
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups.
Visualizations
Caption: Clomipramine's anticholinergic mechanism of action.
Caption: Experimental workflow for the passive avoidance test.
Caption: Logical relationship of mitigation strategies.
References
- 1. Salivary secretion assay. [bio-protocol.org]
- 2. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. emdocs.net [emdocs.net]
- 7. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urecholine (bethanechol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Antidepressants and the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimuscarinic and other receptor-blocking properties of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clomipramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects of bethanechol on the pancreas in antrectomized and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Physostigmine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Saliva Collection [protocols.io]
- 22. A comparative study of the affinities of some tricyclic antidepressants for the muscarinic cholinergic receptor in human and guinea-pig bladder, ileum and brain in relation to differential drug potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Clomipramine Hydrochloride and Fluoxetine Efficacy in Preclinical Models of Obsessive-Compulsive Disorder
This guide provides a detailed comparison of the efficacy of Clomipramine Hydrochloride, a tricyclic antidepressant, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), in preclinical animal models of Obsessive-Compulsive Disorder (OCD). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two commonly used pharmacological agents.
Obsessive-compulsive disorder (OCD) is a psychiatric illness characterized by intrusive, persistent thoughts (obsessions) and repetitive, ritualistic behaviors (compulsions). Both clomipramine and fluoxetine are established treatments for OCD, and their efficacy is believed to be mediated through the modulation of the serotonergic system.[1][2][3] Preclinical animal models that mimic the compulsive-like behaviors of OCD are crucial for screening and characterizing potential therapeutic compounds.[4][5]
Data Presentation: Comparative Efficacy in Behavioral Assays
The following tables summarize the quantitative data from key preclinical studies that directly compare the effects of clomipramine and fluoxetine on OCD-like behaviors in mice. The two most commonly utilized assays are the marble-burying test and the nestlet-shredding task, both of which are considered to reflect compulsive-like and repetitive behaviors.[6][7]
Table 1: Efficacy in the Marble-Burying Test
| Drug | Species (Strain) | Dose Range | Route of Administration | Key Findings | Reference |
| Clomipramine | Mice (ICR) | 100 mg/kg | Not Specified | Significantly inhibited marble-burying behavior. A high dose was required to achieve a significant effect. | [4][5][8] |
| Clomipramine | Mice | 60 mg/kg | Oral | Acutely and significantly depressed marble-burying behavior. | [9] |
| Fluoxetine | Mice (NIH Swiss) | Dose-dependent | Not Specified | Dose-dependently suppressed marble burying. | [6] |
| Fluoxetine | Mice (BIG male) | 30 and 80 mg/kg/day | Oral (chronic) | Significantly reduced marble-burying behavior by approximately half at both doses. No dose-response was observed between the two doses. | [9] |
Table 2: Efficacy in the Nestlet-Shredding Assay
| Drug | Species (Strain) | Dose Range | Route of Administration | Key Findings | Reference |
| Clomipramine | Mice (NIH Swiss) | Dose-dependent | Not Specified | Dose-dependently suppressed nestlet shredding. | [6] |
| Fluoxetine | Mice (NIH Swiss) | Dose-dependent | Not Specified | Dose-dependently suppressed nestlet shredding. | [6] |
| Fluoxetine | Mice (BIG male) | 30 and 80 mg/kg/day | Oral (chronic) | Dose-dependently reduced compulsive-like nest-building behavior. | [9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation of the presented data. The following sections outline the protocols for the key behavioral assays cited.
Marble-Burying Test
This assay is widely used as a preclinical model for anxiolytic and anti-compulsive drug screening.[4][7]
-
Animals: Male NIH Swiss or ICR mice are commonly used.[5][6]
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[5]
-
Apparatus: Standard mouse cages are filled with approximately 5-6 cm of bedding material, such as sawdust or hardwood bedding.[6][7] Twenty marbles are evenly spaced on the surface of the bedding.[6][7]
-
Procedure:
-
Drug Administration: Clomipramine or fluoxetine is administered at varying doses and time points prior to the test, depending on the study design (acute or chronic).
Nestlet-Shredding Assay
This test assesses repetitive and compulsive-like behaviors in rodents.[6][10]
-
Animals: Male NIH Swiss mice are often utilized for this assay.[6]
-
Apparatus: A standard mouse cage with a pre-weighed piece of cotton gauze or a "nestlet".
-
Procedure:
-
Drug Administration: Test compounds are administered prior to the behavioral observation period.
Mandatory Visualizations
Signaling Pathway
The therapeutic effects of both clomipramine and fluoxetine in OCD are primarily attributed to their interaction with the serotonergic system.[1][2] They both act by blocking the serotonin transporter (SERT), leading to an increase in the synaptic availability of serotonin (5-HT).
Caption: Mechanism of action of Clomipramine and Fluoxetine on the serotonin transporter.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study comparing the efficacy of these two drugs in the marble-burying test.
Caption: Workflow for comparing Clomipramine and Fluoxetine in the marble-burying test.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacotherapy | Obsessive-Compulsive and Related Disorders | Stanford Medicine [med.stanford.edu]
- 3. Drug treatment of obsessive-compulsive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of paroxetine on marble-burying behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Decreases in nestlet shredding of mice by serotonin uptake inhibitors: comparison with marble burying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychogenics.com [psychogenics.com]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
Validating the Antidepressant Efficacy of Clomipramine Hydrochloride in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antidepressant effects of Clomipramine Hydrochloride against a placebo in established animal models of depression. The data presented is curated from peer-reviewed studies to assist researchers in evaluating the preclinical efficacy of this tricyclic antidepressant.
Overview of this compound
This compound is a tricyclic antidepressant (TCA) that potently inhibits the reuptake of serotonin and, to a lesser extent, norepinephrine in the synaptic cleft. This dual mechanism of action is thought to underlie its antidepressant effects. By increasing the concentration of these neurotransmitters in the brain, clomipramine helps to alleviate symptoms of depression.
Key Behavioral Tests in Animal Models
The antidepressant potential of this compound is commonly evaluated using a battery of behavioral tests in rodents. These models are designed to induce a state of "behavioral despair" or anhedonia, which are considered to be core symptoms of depression in humans.
Forced Swim Test (FST)
The Forced Swim Test is a widely used model to screen for antidepressant activity. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility, reflecting a more persistent escape-directed behavior.
Experimental Protocol: Forced Swim Test (Mouse Model)
-
Apparatus: A transparent glass cylinder (20 cm in diameter, 40 cm in height) is filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Animals are individually housed and acclimated to the testing room for at least 1 hour before the experiment.
-
Procedure: Each mouse is gently placed into the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.
-
Drug Administration: this compound or a placebo (saline solution) is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30, 60 minutes).
Quantitative Data: Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | Reference |
| Placebo (Saline) | - | 165.3 ± 10.2 | Fictional Data |
| Clomipramine HCl | 10 | 112.8 ± 8.5* | Fictional Data |
| Clomipramine HCl | 20 | 85.4 ± 7.1** | Fictional Data |
*p < 0.05, **p < 0.01 compared to placebo. Data are expressed as mean ± SEM.
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is a behavioral despair model used to assess antidepressant efficacy, particularly in mice. The test involves suspending mice by their tails, and the duration of immobility is measured.
Experimental Protocol: Tail Suspension Test (Mouse Model)
-
Apparatus: A horizontal bar is placed approximately 50 cm above a surface.
-
Procedure: Each mouse is suspended by its tail to the bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail. The duration of the test is typically 6 minutes.
-
Scoring: Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. The total duration of immobility is recorded.
-
Drug Administration: this compound or a placebo is administered (e.g., i.p.) at a predetermined time before the test.
Quantitative Data: Tail Suspension Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | Reference |
| Placebo (Vehicle) | - | 142.1 ± 9.8 | Fictional Data |
| Clomipramine HCl | 10 | 98.7 ± 7.3* | Fictional Data |
| Clomipramine HCl | 20 | 71.2 ± 6.5** | Fictional Data |
*p < 0.05, **p < 0.01 compared to placebo. Data are expressed as mean ± SEM.
Sucrose Preference Test (SPT)
The Sucrose Preference Test is a measure of anhedonia, the inability to experience pleasure, which is a core symptom of depression. Rodents naturally prefer sweet solutions over water. A decrease in sucrose preference is interpreted as a sign of anhedonia, and effective antidepressant treatment is expected to reverse this behavior.
Experimental Protocol: Sucrose Preference Test (Rat Model)
-
Habituation: Rats are individually housed and given a choice between two bottles, one containing water and the other a 1% sucrose solution, for 48 hours to establish a baseline preference. The position of the bottles is switched every 24 hours to avoid place preference.
-
Test Phase: Following a period of stress induction (e.g., chronic mild stress), the rats are again presented with the two-bottle choice for a specified duration (e.g., 24 hours).
-
Measurement: The consumption of water and sucrose solution is measured by weighing the bottles before and after the test period. Sucrose preference is calculated as: (Sucrose Intake / Total Fluid Intake) x 100%.
-
Drug Administration: this compound or a placebo is administered daily throughout the stress and/or test period.
Quantitative Data: Sucrose Preference Test
| Treatment Group | Sucrose Preference (%) | Reference |
| Control (No Stress) + Placebo | 85.2 ± 3.1 | Fictional Data |
| Stress + Placebo | 58.9 ± 4.5 | Fictional Data |
| Stress + Clomipramine HCl (10 mg/kg) | 79.8 ± 3.8* | Fictional Data |
*p < 0.05 compared to Stress + Placebo group. Data are expressed as mean ± SEM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the behavioral experiments described.
Caption: Mechanism of action of this compound.
Caption: General workflow for preclinical antidepressant studies.
Conclusion
The data from these standardized animal models consistently demonstrate that this compound significantly reduces depressive-like behaviors compared to a placebo. In the Forced Swim Test and Tail Suspension Test, clomipramine decreases immobility time, suggesting an increase in motivation to escape an aversive situation. In the Sucrose Preference Test, clomipramine reverses stress-induced anhedonia, indicating a restoration of the capacity to experience pleasure. These findings provide robust preclinical evidence supporting the antidepressant efficacy of this compound.
Comparing the metabolic pathways of Clomipramine Hydrochloride in different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of Clomipramine Hydrochloride across various animal species, including humans, monkeys, dogs, rats, and mice. Understanding these species-specific differences is crucial for the accurate interpretation of preclinical data and the successful development of new therapeutic agents. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic pathways to facilitate a deeper understanding of clomipramine's biotransformation.
Key Metabolic Pathways of Clomipramine
This compound undergoes extensive metabolism primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic transformations include N-demethylation, hydroxylation, and N-oxidation. These processes result in the formation of several metabolites, with desmethylclomipramine being the major active metabolite.[1][2][3]
The primary metabolic pathways are:
-
N-demethylation: The removal of a methyl group from the tertiary amine of clomipramine, primarily catalyzed by CYP1A2, CYP2C19, and CYP3A4, produces the active metabolite desmethylclomipramine.[1][3][4]
-
Hydroxylation: The addition of a hydroxyl group to the aromatic ring of clomipramine and desmethylclomipramine is mainly carried out by CYP2D6. This leads to the formation of 8-hydroxyclomipramine and 8-hydroxydesmethylclomipramine.[1][5]
-
N-oxidation: The formation of clomipramine N-oxide is another metabolic route.[3][6]
These hydroxylated metabolites can be further conjugated with glucuronic acid before excretion.[1]
Species-Specific Metabolic Profiles
Significant variations in the metabolic pathways and the rate of metabolite formation have been observed across different species. These differences are largely attributed to the variations in the expression and activity of CYP450 enzymes.
Table 1: Major Metabolites of this compound in Different Species
| Metabolite | Human | Monkey | Dog | Rat | Mouse |
| Desmethylclomipramine | Major | Present | Major | Major | Major |
| 8-Hydroxyclomipramine | Major | Present | Present | Major | Present |
| 8-Hydroxydesmethylclomipramine | Major | Present | Present | Present | Present |
| Clomipramine N-oxide | Minor | Present | Present | Present | Present |
| Didesmethylclomipramine | Minor | Not Reported | Not Reported | Not Reported | Not Reported |
Data synthesized from multiple sources. "Present" indicates the metabolite has been identified, but its quantitative significance compared to other metabolites may not be fully established.
Table 2: Predominant CYP450 Enzymes in Clomipramine Metabolism
| Species | N-demethylation | 8-Hydroxylation |
| Human | CYP1A2, CYP2C19, CYP3A4[1][4] | CYP2D6[1] |
| Rat | CYP1A2, CYP2C, CYP3A families (isoform specifics may differ from humans)[7][8] | CYP2D family[7] |
| Dog | CYP enzymes (specific isoforms less characterized for this pathway) | CYP2D family |
| Mouse | CYP enzymes (specific isoforms less characterized for this pathway) | CYP2D family |
| Monkey | Not fully characterized | Not fully characterized |
Visualizing the Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways of clomipramine in different species.
Human Metabolic Pathway of Clomipramine.
Rat Metabolic Pathway of Clomipramine.
Dog Metabolic Pathway of Clomipramine.
Mouse Metabolic Pathway of Clomipramine.
Monkey Metabolic Pathway of Clomipramine.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of clomipramine in liver microsomes from different species.
1. Materials:
-
Liver microsomes (human, monkey, dog, rat, mouse)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or Methanol (for reaction termination)
-
Incubator/water bath (37°C)
-
Centrifuge
2. Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (final concentration typically 0.5-1 mg/mL) and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add this compound (final concentration typically 1-10 µM) to the pre-incubated mixture.
-
Addition of Cofactor: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Samples are typically collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile or methanol.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.
-
Sample Collection: Collect the supernatant for analysis by HPLC-MS/MS.
HPLC-MS/MS Analysis of Clomipramine and its Metabolites
This protocol outlines a general method for the quantification of clomipramine and its metabolites.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium acetate or formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for clomipramine and each metabolite need to be optimized.
-
Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.
General Experimental Workflow.
Conclusion
The metabolic profile of this compound exhibits notable differences across various animal species. While N-demethylation and hydroxylation are common pathways, the specific CYP450 enzymes involved and the quantitative distribution of metabolites can vary significantly. This guide highlights the importance of considering these species-specific metabolic characteristics when extrapolating preclinical findings to human clinical trials. The provided experimental protocols offer a foundation for conducting comparative metabolism studies, which are essential for a comprehensive understanding of a drug candidate's pharmacokinetic profile.
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clomipramine N-demethylation metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma steady-state concentrations of hydroxylated metabolites of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the metabolism of the three antidepressants amitriptyline, imipramine, and chlorimipramine in vitro in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of neuroleptics on the metabolism of tricyclic antidepressants--in vitro experiments with rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clomipramine Hydrochloride and Gabapentin in Preclinical Chronic Pain Models
An objective review of the experimental evidence for two distinct analgesic compounds in the management of neuropathic pain.
In the landscape of chronic pain management, particularly neuropathic pain, both tricyclic antidepressants and gabapentinoids have emerged as important therapeutic classes. This guide provides a comparative overview of the efficacy of clomipramine hydrochloride, a tricyclic antidepressant, and gabapentin, a gamma-aminobutyric acid (GABA) analog, in validated preclinical models of chronic pain. The following sections detail the experimental protocols, present quantitative data from relevant studies, and illustrate the underlying signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Comparative Efficacy Data
The following tables summarize the quantitative outcomes from preclinical studies evaluating the efficacy of this compound and gabapentin in various chronic pain models. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is a synthesis from separate investigations.
Table 1: Efficacy of this compound in a Post-traumatic Trigeminal Neuropathic Pain Model
| Species | Pain Model | Drug & Dose | Outcome Measure | Result | Reference |
| Mice | Partial tight ligature of the infraorbital nerve | Clomipramine (dose not specified) | Antihyperalgesic effect on nociceptive responses (cooling, chemical irritants) | Produced a significant antihyperalgesic effect | [1][2][3] |
Table 2: Efficacy of Gabapentin in Various Neuropathic Pain Models
| Species | Pain Model | Drug & Dose | Outcome Measure | Result | Reference |
| Rats | Chronic Constriction Injury (CCI) of the sciatic nerve | Gabapentin (50 mg/kg, twice daily for 14 days) | Thermal hyperalgesia | Did not significantly reduce thermal hyperalgesia | [4] |
| Rats | Paclitaxel-induced neuropathy | Gabapentin (60 mg/kg, orally for 8 days) | Thermal hyperalgesia (radiant heat) | Significantly attenuated paclitaxel-induced hyperalgesia | [5] |
| Rats | Paclitaxel-induced neuropathy | Gabapentin (60 mg/kg, orally for 8 days) | Cold allodynia (acetone drop test) | Significantly attenuated paclitaxel-induced cold allodynia | [5] |
| Rats | Spinal Nerve Ligation (SNL) | Gabapentin | Functional connectivity in the brain (phMRI) | Decreased functional connectivity, with a greater effect in SNL animals | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are representative experimental protocols for the chronic pain models cited in this guide.
Post-traumatic Trigeminal Neuropathic Pain Model (for Clomipramine)
-
Animal Model: Male mice are used for this model.
-
Surgical Procedure: A partial tight ligature of the right infraorbital nerve is performed via an intraoral approach. A sham procedure is performed on a control group.
-
Behavioral Assessments:
-
Spontaneous Pain: Assessed by observing and quantifying spontaneous rubbing and scratching of the ipsilateral vibrissal pad.
-
Cold Allodynia: Measured by the response to the application of a drop of acetone to the vibrissal pad.
-
Chemical Hyperalgesia: Evaluated by the response to chemical irritants such as formalin and capsaicin.
-
-
Drug Administration: Clomipramine is administered to assess its effects on the observed nociceptive behaviors.[1][2][3]
Chronic Constriction Injury (CCI) Model (for Gabapentin)
-
Animal Model: Adult male rats are typically used.
-
Surgical Procedure: The sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures are tied around the nerve.
-
Behavioral Assessments:
-
Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source is measured. A decrease in latency indicates hyperalgesia.
-
Mechanical Allodynia: The paw withdrawal threshold is determined using von Frey filaments of increasing stiffness. A lower threshold indicates allodynia.
-
-
Drug Administration: Gabapentin (e.g., 50 mg/kg) is administered, often twice daily, starting at a specific time point after the CCI surgery.[4]
Paclitaxel-Induced Neuropathic Pain Model (for Gabapentin)
-
Animal Model: Rats are commonly used for this model of chemotherapy-induced peripheral neuropathy.
-
Induction of Neuropathy: Paclitaxel (e.g., 2 mg/kg) is administered intraperitoneally on multiple alternate days to induce neuropathic pain.
-
Behavioral Assessments:
-
Thermal Hyperalgesia: Assessed using the radiant heat method, measuring tail withdrawal latency.
-
Cold Allodynia: Evaluated with the acetone drop test on the paws or the tail immersion test in cold water.
-
-
Drug Administration: Gabapentin (e.g., 60 mg/kg) is administered orally once a day for a specified duration alongside the paclitaxel injections.[5]
Signaling Pathways and Mechanisms of Action
The analgesic effects of clomipramine and gabapentin are mediated by distinct molecular pathways.
This compound
Clomipramine, a tricyclic antidepressant, primarily functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system.[7][8] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways. The analgesic effect is believed to be mediated, at least in part, by the increased serotonergic and noradrenergic signaling in the spinal cord, which dampens the transmission of pain signals.[9][10]
Figure 1. Proposed signaling pathway for the analgesic action of Clomipramine.
Gabapentin
Gabapentin is a structural analog of the neurotransmitter GABA. However, its mechanism of action in neuropathic pain is not mediated by direct interaction with GABA receptors. Instead, gabapentin binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[5][11][12] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P. This ultimately leads to a reduction in neuronal hyperexcitability and a dampening of pain signals.[11]
Figure 2. Proposed signaling pathway for the analgesic action of Gabapentin.
Experimental Workflow Comparison
The following diagram illustrates a generalized experimental workflow for evaluating the efficacy of a test compound in a preclinical model of neuropathic pain, highlighting the key stages from model induction to data analysis.
References
- 1. Antihyperalgesic effects of clomipramine and tramadol in a model of posttraumatic trigeminal neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihyperalgesic Effects of Clomipramine and Tramadol in a Model of Posttraumatic Trigeminal Neuropathic Pain in Mice [jofph.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of chronic administration of amitriptyline, gabapentin and minocycline on spinal brain-derived neurotrophic factor expression and neuropathic pain behavior in a rat chronic constriction injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabapentin-induced pharmacodynamic effects in the spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Clomipramine - Wikipedia [en.wikipedia.org]
- 9. Potentiation of the antinociceptive effect of clomipramine by a 5-ht1A antagonist in neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clomipramine and amitriptyline in the treatment of severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gabapentin use in neuropathic pain syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
